Euphorbia factor L8
Description
Properties
Molecular Formula |
C30H37NO7 |
|---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37NO7/c1-16-10-11-22-23(29(22,6)7)13-17(2)27(34)30(38-20(5)33)14-18(3)26(24(30)25(16)36-19(4)32)37-28(35)21-9-8-12-31-15-21/h8-9,12-13,15,18,22-26H,1,10-11,14H2,2-7H3 |
InChI Key |
PJHBZROILRCFRB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Cytotoxic Mechanisms of Euphorbia Factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, is a member of a class of natural products recognized for their significant biological activities. While direct and extensive research on this compound is limited, studies on closely related lathyrane diterpenoids provide a strong framework for understanding its mechanism of action. This technical guide synthesizes the available information to elucidate the probable cytotoxic mechanisms of this compound, focusing on its effects on apoptosis, the cell cycle, and the cytoskeleton. Detailed experimental protocols and visual representations of key pathways are provided to facilitate further research and drug development efforts in this area.
Core Pharmacological Activities of Lathyrane Diterpenoids
Lathyrane diterpenoids, including this compound, are characterized by a complex tricyclic carbon skeleton. This structural motif is associated with a range of biological effects, most notably cytotoxic activity against various cancer cell lines. The primary mechanisms underlying this cytotoxicity appear to be multifactorial, involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and interference with the cellular cytoskeleton.[1]
Quantitative Data: Cytotoxicity of Lathyrane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Deoxy Euphorbia factor L1 | A549 (Lung Carcinoma) | 17.51 ± 0.85 | [2] |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [3][4] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [3][4] |
| Euphorbia factor L3 | MCF-7 (Breast Cancer) | 45.28 ± 2.56 | [3][4] |
| Euphorbia factor L3 | LoVo (Colon Cancer) | 41.67 ± 3.02 | [3][4] |
Mechanism of Action: A Multi-pronged Approach to Cellular Disruption
Based on studies of closely related analogues, the cytotoxic activity of this compound is likely mediated through several key cellular pathways.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism of action for lathyrane diterpenoids is the induction of apoptosis through the intrinsic, or mitochondrial, pathway. This process involves a cascade of intracellular events culminating in programmed cell death.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): Lathyrane diterpenoids have been shown to cause a decrease in the mitochondrial membrane potential, a critical early event in apoptosis.[2][3]
-
Cytochrome c Release: The loss of ΔΨm leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, including caspase-9 and the executioner caspase-3, which are responsible for the biochemical and morphological hallmarks of apoptosis.[2]
Cytoskeletal Disruption
There is evidence to suggest that certain Euphorbia factors can interfere with the normal dynamics of the cellular cytoskeleton. Specifically, Euphorbia factors L2 and L8 have been observed to induce the aggregation of actin filaments and cause partial disruption of the microtubule network.[1] This disruption can impede critical cellular processes such as cell division, migration, and maintenance of cell shape, ultimately contributing to cytotoxicity.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the mechanism of action of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[3][4]
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses a fluorescent dye, such as JC-1 or TMRE, to measure changes in the mitochondrial membrane potential.
-
Cell Treatment: Treat cells with this compound for a specified period.
-
Dye Loading: Incubate the cells with the ΔΨm-sensitive dye according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A decrease in fluorescence intensity indicates a loss of ΔΨm.[2][3]
Visualization of Actin Filament Disruption
This protocol uses fluorescently labeled phalloidin to visualize the F-actin cytoskeleton.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the actin filaments with fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 30 minutes at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the actin cytoskeleton using a fluorescence microscope.[5][6][7]
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3.
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysate.
-
Incubation: Incubate the reaction at 37°C.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader. An increase in signal corresponds to increased caspase-3 activity.[8][9][10]
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is still emerging, the extensive research on closely related lathyrane diterpenoids provides a robust predictive framework. The primary cytotoxic effects are likely driven by the induction of mitochondrial-mediated apoptosis and disruption of the cytoskeleton. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive evaluation of this compound and other novel lathyrane diterpenoids. Future research should focus on obtaining specific quantitative data for this compound, elucidating the precise molecular targets within the apoptotic and cytoskeletal pathways, and exploring its potential in preclinical cancer models. This will be critical for advancing our understanding of this promising class of natural products and their potential translation into novel therapeutic agents.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advancedbiomatrix.com [advancedbiomatrix.com]
- 6. Actin Staining Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Isolation of Euphorbia Factor L8 from Euphorbia lathyris
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and purification of Euphorbia factor L8, a lathyrane-type diterpenoid, from the seeds of Euphorbia lathyris. The methodologies detailed herein are compiled from peer-reviewed scientific literature and are intended to offer a robust framework for researchers in natural product chemistry and drug discovery.
Introduction
Euphorbia lathyris, commonly known as caper spurge, is a plant rich in a diverse array of bioactive secondary metabolites. Among these are the lathyrane-type diterpenoids, which have garnered significant interest for their potential pharmacological activities, including cytotoxic and anti-inflammatory properties. This compound is a member of this class of compounds and has been isolated from the seeds of the plant.[1][2] This guide will detail the necessary steps for its extraction, fractionation, and purification.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the isolation of this compound and related compounds, providing a clear reference for expected yields and chromatographic parameters.
Table 1: Extraction and Fractionation Yields
| Parameter | Value | Source |
| Starting Plant Material (Seeds of E. lathyris) | 10 kg | [1] |
| Ethyl Acetate (B1210297) (EtOAc) Soluble Fraction | 1 kg | [1] |
| Representative Yield of a Lathyrane Diterpenoid (Euphorbia Factor L3) from 14 kg of seeds | 2.1 g | [3] |
Table 2: Chromatographic Conditions
| Chromatographic Step | Stationary Phase | Mobile Phase | Mesh/Particle Size |
| Initial Column Chromatography | Silica (B1680970) Gel | Petroleum Ether-EtOAc (Stepwise Elution) | 160–200 mesh |
| Purification of Fractions | C18 Reverse-Phase Silica Gel | Methanol/Water (7:3) | Not Specified |
| Further Purification (General for Lathyranes) | Sephadex LH-20 | Methylene Chloride-Methanol | Not Specified |
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the isolation of this compound.
Extraction
-
Plant Material Preparation : 10 kg of dried seeds from Euphorbia lathyris are used as the starting material.[1]
-
Solvent Extraction : The seeds are extracted with 95% ethanol (B145695) (EtOH) at room temperature.[1] The plant material should be fully submerged in the solvent.
-
Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[1]
-
Filtration : The concentrated extract is then filtered to remove any insoluble plant material.[1]
Liquid-Liquid Partitioning
-
Solvent System : The filtered extract is partitioned between ethyl acetate (EtOAc) and water (H₂O).[1]
-
Procedure : The aqueous suspension of the extract is transferred to a large separatory funnel, and an equal volume of EtOAc is added. The funnel is shaken vigorously and then allowed to stand for the layers to separate.
-
Collection : The upper EtOAc layer is collected. This process is typically repeated three times to ensure complete extraction of the non-polar and semi-polar compounds into the organic phase.
-
Drying and Concentration : The combined EtOAc fractions are dried over anhydrous sodium sulfate (B86663) and then concentrated in vacuo to yield the crude EtOAc-soluble material.[1]
Chromatographic Purification
Step 1: Silica Gel Column Chromatography
-
Column Packing : A large glass column is packed with 4 kg of silica gel (160–200 mesh) using a slurry method with petroleum ether.[1]
-
Sample Loading : The 1 kg of EtOAc-soluble material is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.[1]
-
Elution : The column is eluted with a stepwise gradient of petroleum ether and ethyl acetate.[1] The polarity is gradually increased by increasing the percentage of ethyl acetate in the mobile phase.
-
Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC).[1] Fractions with similar TLC profiles are combined.
Step 2: Reverse-Phase Column Chromatography
-
Column Preparation : A column is packed with C18 reverse-phase silica gel.
-
Sample Application : The fraction containing this compound from the initial silica gel chromatography is concentrated and dissolved in a minimal amount of the mobile phase.
-
Elution : The column is eluted with a mobile phase of methanol/water (7:3).
-
Final Purification : Fractions are again collected and analyzed by TLC or HPLC to determine the purity of the isolated this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a representative signaling pathway for the biological activity of related lathyrane diterpenoids.
Caption: Experimental workflow for the isolation of this compound.
Caption: Representative mitochondrial apoptosis pathway induced by lathyrane diterpenoids.
References
Euphorbia Factor L8: A Deep Dive into Its Therapeutic Potential
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris. This document outlines its potential as a therapeutic agent, focusing on its cytotoxic and anti-inflammatory properties. Drawing on extensive research into this compound and structurally similar compounds, this guide details its mechanism of action, potential therapeutic targets, and associated signaling pathways.
Core Therapeutic Activities: Cytotoxicity and Anti-inflammatory Effects
This compound belongs to a class of compounds that have demonstrated significant biological activity, including potent cytotoxicity against various cancer cell lines and anti-inflammatory effects. Research suggests that the therapeutic potential of this compound and its analogs stems from their ability to induce programmed cell death (apoptosis) in cancer cells and modulate key inflammatory signaling pathways.
Quantitative Data Summary
The cytotoxic effects of this compound and related lathyrane diterpenoids have been quantified against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a benchmark for their potency.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | A549 | Human lung carcinoma | >10 | [1] |
| MDA-MB-231 | Human breast adenocarcinoma | >10 | [1] | |
| KB | Human oral epidermoid carcinoma | >10 | [1] | |
| KB-VIN | Multidrug-resistant KB subline | 8.8 | [1] | |
| MCF-7 | Human breast adenocarcinoma | >10 | [1] | |
| Euphorbia factor L1 | A549 | Human lung carcinoma | 51.34 ± 3.28 | [2] |
| Euphorbia factor L2 | A549 | Human lung carcinoma | 36.82 ± 2.14 | [3] |
| Euphorbia factor L3 | A549 | Human lung carcinoma | 34.04 ± 3.99 | [2] |
| MCF-7 | Human breast adenocarcinoma | 45.28 ± 2.56 | [2] | |
| LoVo | Human colon adenocarcinoma | 41.67 ± 3.02 | [2] | |
| Euphorbia factor L9 | A549 | Human lung carcinoma | 0.09 | [1] |
| MDA-MB-231 | Human breast adenocarcinoma | 0.06 | [1] | |
| KB | Human oral epidermoid carcinoma | 0.04 | [1] | |
| KB-VIN | Multidrug-resistant KB subline | 0.04 | [1] | |
| MCF-7 | Human breast adenocarcinoma | 0.05 | [1] |
Potential Therapeutic Targets and Signaling Pathways
Based on studies of this compound and its analogs, the primary therapeutic targets appear to be key regulators of apoptosis and inflammation.
Mitochondrial Apoptosis Pathway
Evidence strongly suggests that lathyrane diterpenoids, including likely this compound, induce apoptosis through the intrinsic or mitochondrial pathway.[2][3][4] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.
NF-κB Signaling Pathway
The anti-inflammatory properties of compounds from the Euphorbia genus are often attributed to their ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. By inhibiting the activation of NF-κB, this compound may reduce the production of pro-inflammatory cytokines and mediators.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound and related compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells.[6]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify key proteins involved in the apoptotic pathway.[7]
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine changes in protein expression.
Flow Cytometry for Cell Cycle Analysis
This method is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.[8]
-
Cell Treatment: Treat cells with this compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.
Conclusion
This compound and its related lathyrane diterpenoids present a promising avenue for the development of novel anticancer and anti-inflammatory therapies. Their ability to induce apoptosis in cancer cells, particularly through the mitochondrial pathway, and to modulate the NF-κB signaling pathway highlights their potential as multi-target therapeutic agents. Further research is warranted to fully elucidate the specific molecular targets of this compound and to optimize its therapeutic efficacy and safety profile for clinical applications. This guide provides a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Vitro Cytotoxicity of Euphorbia Factor L8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of Euphorbia factor L8, a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development of this compound as a potential anticancer agent.
Core Findings on Cytotoxicity
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, have been determined and are summarized below. For comparative purposes, data for other related Euphorbia factors (L1, L2, L3, and L9) from the same study are also included.
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | KB (Nasopharyngeal Carcinoma) | MCF-7 (Breast Cancer) | KB-VIN (Multidrug-Resistant Nasopharyngeal Carcinoma) |
| This compound | > 40 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM |
| Euphorbia factor L1 | 2.67 µM | 1.84 µM | 0.30 µM | 2.56 µM | 0.28 µM |
| Euphorbia factor L2 | 4.88 µM | 2.94 µM | 0.92 µM | 4.11 µM | 0.09 µM |
| Euphorbia factor L3 | 1.83 µM | 1.58 µM | 0.31 µM | 2.01 µM | 0.32 µM |
| Euphorbia factor L9 | 0.08 µM | 0.05 µM | 0.01 µM | 0.07 µM | 0.01 µM |
Data sourced from Teng et al., 2018, Phytomedicine.[1][2]
Experimental Protocols
The cytotoxicity data presented above was obtained using the Sulforhodamine B (SRB) colorimetric assay.[1][2] This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell biomass.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the cells are treated with various concentrations of this compound and other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water to remove the TCA and then air-dried. The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB dye is removed by washing the plates with 1% acetic acid.
-
Solubilization: The plates are air-dried, and the protein-bound SRB dye is solubilized by adding a 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
SRB assay experimental workflow.
Putative Signaling Pathway
While specific studies on the signaling pathways affected by this compound are not currently available, research on structurally related lathyrane diterpenoids, such as Euphorbia factors L2 and L3, suggests a mechanism of action involving the induction of apoptosis via the mitochondrial pathway.[3][4][5] This pathway is a critical regulator of programmed cell death.
The proposed mechanism involves the following key steps:
-
Induction of Oxidative Stress: Treatment with Euphorbia factors can lead to an increase in intracellular reactive oxygen species (ROS).
-
Mitochondrial Membrane Depolarization: The accumulation of ROS can disrupt the mitochondrial membrane potential.
-
Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade Activation: The formation of the apoptosome leads to the cleavage and activation of caspase-9, which in turn activates downstream effector caspases, such as caspase-3.
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Proposed mitochondrial apoptosis pathway.
Conclusion and Future Directions
The available data indicates that this compound, in the study by Teng et al. (2018), did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 40 µM. This is in contrast to other structurally similar lathyrane diterpenoids like Euphorbia factor L9, which demonstrated potent cytotoxic effects. The lack of activity for this compound in this specific study suggests that subtle structural variations among these compounds can dramatically influence their cytotoxic potential.
For future research, it is recommended to:
-
Evaluate the cytotoxicity of this compound against a broader panel of cancer cell lines to identify potential selective activity.
-
Investigate the compound at higher concentrations to determine if a cytotoxic effect can be observed.
-
Conduct studies to elucidate the specific molecular targets and signaling pathways affected by this compound, to understand the reasons for its apparent lack of potent cytotoxicity compared to its analogs.
-
Explore the potential of this compound in combination therapies with other anticancer agents, as some lathyrane diterpenoids have been shown to modulate multidrug resistance.
This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing a clear summary of the current knowledge on the in vitro cytotoxicity of this compound and a framework for future investigations.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Euphorbia Factor L8: A Technical Guide on its Discovery, Natural Source, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris. This technical guide provides a comprehensive overview of its discovery, natural source, and cytotoxic properties. Detailed experimental protocols for its isolation and the assessment of its biological activity are presented. Furthermore, this document includes quantitative data on its cytotoxicity against various cancer cell lines and discusses its potential mechanism of action based on current scientific literature. Visual diagrams of the isolation workflow and putative signaling pathways are provided to facilitate understanding.
Introduction
The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, particularly diterpenoids. Among these, the lathyrane-type diterpenoids have garnered significant interest due to their potent cytotoxic and anti-inflammatory activities. This compound, a member of this class, was first isolated from the seeds of Euphorbia lathyris, a plant with a history of use in traditional medicine for treating various ailments, including tumors.[1] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.
**2. Discovery and Natural Source
This compound was discovered as a natural constituent of the seeds of Euphorbia lathyris, commonly known as caper spurge.[1][2] The seeds of this plant have been traditionally used in Chinese medicine.[1][2] The structure of this compound was elucidated through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[2] It possesses a tricyclic lathyrane skeleton characterized by a fused five-, eleven-, and three-membered ring system.[2]
Systematic Name: (2S,3S,4R,5R,9S,11S,15R*)-5,15-diacetoxy-3-nicotinoyloxy-14-oxolathyra-6(17),12(E)-diene
Molecular Formula: C₃₀H₃₇NO₇
Molecular Weight: 523.61 g/mol
Experimental Protocols
Isolation of this compound from Euphorbia lathyris Seeds
The following protocol is based on the method described by Jiao et al. (2007).[2]
3.1.1. Extraction
-
Air-dry and powder the seeds of Euphorbia lathyris (10 kg).
-
Extract the powdered seeds with 95% ethanol (B145695) at room temperature.
-
Concentrate the ethanol extract in vacuo to yield a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol.
3.1.2. Chromatographic Separation
-
Subject the EtOAc-soluble fraction to silica (B1680970) gel column chromatography (160–200 mesh).
-
Elute the column with a stepwise gradient of petroleum ether-EtOAc.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Subject the fraction containing this compound to further silica gel column chromatography (200–300 mesh) with a petroleum ether-EtOAc (5:1) eluent to afford the purified compound.
3.1.3. Crystallization
-
Recrystallize the purified this compound from acetone (B3395972) at room temperature to obtain block crystals suitable for X-ray diffraction analysis.
Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay
The following is a general protocol for the SRB assay, as employed in the study by Teng et al. (2018) for evaluating the cytotoxicity of this compound.[3]
3.2.1. Cell Culture and Treatment
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a further 48-72 hours.
3.2.2. Cell Fixation and Staining
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
3.2.3. Absorbance Measurement
-
Solubilize the bound SRB dye by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Read the absorbance at 515 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Biological Activity and Data Presentation
Cytotoxicity
This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values from a study by Teng et al. (2018) are summarized in the table below.[3]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | > 40 |
| MDA-MB-231 | Breast Carcinoma | > 40 |
| KB | Nasopharyngeal Carcinoma | 30.1 |
| MCF-7 | Breast Carcinoma | > 40 |
| KB-VIN | Multidrug-Resistant KB | 24.5 |
Table 1. Cytotoxicity of this compound against Human Cancer Cell Lines [3]
Mechanism of Action and Signaling Pathways
The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on structurally related lathyrane diterpenoids provide insights into its potential mechanisms of action.
A study investigating a series of lathyrane diterpenoids, including this compound, suggested that the core lathyrane structure is responsible for the partial disruption of microtubules and actin filaments.[3] This interference with the cytoskeleton can lead to cell cycle arrest and ultimately apoptosis.
Furthermore, other lathyrane diterpenoids isolated from Euphorbia species have been shown to induce apoptosis through the mitochondrial pathway. This typically involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[4] Additionally, anti-inflammatory effects of some lathyrane diterpenoids are mediated through the inhibition of the NF-κB signaling pathway.[5] While direct evidence for this compound is pending, it is plausible that it shares these mechanisms of action.
Conclusion
This compound is a bioactive lathyrane diterpenoid with demonstrated cytotoxic effects against certain cancer cell lines. Its natural abundance in the seeds of Euphorbia lathyris makes it an accessible compound for further investigation. While its precise mechanism of action requires more in-depth study, the available data suggests that interference with the cytoskeleton is a contributing factor to its cytotoxicity. The exploration of its potential to modulate key signaling pathways, such as those involved in apoptosis and inflammation, presents a promising avenue for future research in the development of novel therapeutic agents. This technical guide provides a foundational resource for scientists and researchers to build upon in their exploration of this compound and other related natural products.
References
- 1. scispace.com [scispace.com]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Euphorbia Factor L8: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Like other related compounds from this plant, such as Euphorbia factors L1, L2, and L3, it is investigated for its potential cytotoxic and anti-cancer properties.[2][3] The primary mechanism of action for these compounds appears to be the induction of apoptosis, often mediated through the intrinsic mitochondrial pathway.[2][4][5] These application notes provide a comprehensive guide for the in vitro use of this compound, with recommended dosage ranges and detailed experimental protocols based on studies of closely related Euphorbia factors.
Data Presentation
Table 1: Cytotoxicity of Euphorbia Factors in Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) |
| Euphorbia factor L1 | A549 | Lung Carcinoma | 51.34 ± 3.28 | 72 |
| Euphorbia factor L3 | A549 | Lung Carcinoma | 34.04 ± 3.99 | 72 |
| Euphorbia factor L3 | MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | 72 |
| Euphorbia factor L3 | LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | 72 |
Data compiled from Zhang et al., 2011.[2][3]
Experimental Protocols
Preparation of Stock Solution
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Objective: To culture mammalian cells and treat them with this compound.
Materials:
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
This compound stock solution
Procedure:
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for apoptosis or protein analysis) at a predetermined density.
-
Allow the cells to adhere and grow overnight in the incubator.
-
The following day, prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A starting range of 1 µM to 100 µM is recommended based on the data for related compounds.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and calculate the IC50 value.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the concentration of this compound and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Visualizations
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Euphorbia factor L8 solubility and solvent preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a diterpenoid compound isolated from the seeds of Euphorbia lathyris.[1][2][3] This class of compounds, known as lathyrane diterpenoids, has garnered significant interest in the scientific community due to their potential biological activities.[4][5] Several studies have highlighted the cytotoxic and pro-apoptotic effects of related Euphorbia factors, such as L2 and L3, against cancer cell lines.[5][6][7] These compounds have been shown to induce apoptosis through the mitochondrial pathway.[5][6][7] This document provides detailed information on the solubility of this compound and protocols for its preparation in various solvents for research applications.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Method of Inference | Source |
| Acetone | Soluble | Recrystallization | [1][2] |
| 95% Ethanol | Soluble | Extraction from plant material | [1][2] |
| Ethyl Acetate (EtOAc) | Soluble | Liquid-liquid partitioning and column chromatography | [1][2] |
| Chloroform (CDCl3) | Soluble | NMR spectroscopy solvent | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Common solvent for related diterpenoids | [6][7][8] |
Note: The solubility in DMSO is inferred from data available for other Euphorbia factors (L2, L3, and L7a) and is a common practice for compounds of this class for in vitro assays.[6][7][8] Researchers should determine the precise solubility for their specific experimental needs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for use in in vitro cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can affect solubility.[7]
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Warming/Sonication (Optional): If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is sufficient.[6][7]
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration. Important: To avoid precipitation, ensure that the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, as higher concentrations can be toxic to cells.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Application: Immediately add the freshly prepared working solution to the cells in culture.
Mandatory Visualizations
Caption: Experimental workflow for the preparation of this compound solutions.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Euphorbia Factor L8 Cell Viability Assays
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris, a plant used in traditional medicine.[1][2] Emerging research has highlighted the cytotoxic potential of various Euphorbia factors against a range of cancer cell lines.[1][3][4][5] These compounds are of significant interest in drug discovery for their potential as novel anticancer agents. Understanding the cytotoxic effects of this compound is crucial for evaluating its therapeutic potential. This document provides detailed protocols for assessing the impact of this compound on cell viability using two common colorimetric assays: MTT and XTT.
Principle of the Assays
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods for determining cell viability. They function by measuring the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of an insoluble purple formazan (B1609692).[6] Similarly, XTT is reduced to a water-soluble orange formazan product in the presence of an intermediate electron acceptor.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the colored solution.
Applications
-
Cytotoxicity Screening: Determining the dose-dependent cytotoxic effects of this compound on various cell lines.
-
IC50 Value Determination: Calculating the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for assessing its potency.
-
High-Throughput Screening: Amenable to a multi-well plate format, allowing for the rapid screening of multiple concentrations and cell lines.
-
Mechanism of Action Studies: Providing initial data on cell viability that can guide further investigations into the molecular mechanisms of cell death, such as apoptosis. Some related Euphorbia factors have been shown to induce apoptosis via the mitochondrial pathway.[8][9][10][11]
Data Presentation
The following tables represent example data obtained from MTT and XTT assays to evaluate the effect of this compound on the viability of a hypothetical cancer cell line (e.g., A549 lung carcinoma) after a 48-hour incubation period.
Table 1: MTT Assay - Cell Viability of A549 Cells Treated with this compound
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.180 | 0.070 | 94.4 |
| 5 | 0.950 | 0.065 | 76.0 |
| 10 | 0.630 | 0.050 | 50.4 |
| 25 | 0.310 | 0.040 | 24.8 |
| 50 | 0.150 | 0.025 | 12.0 |
| 100 | 0.080 | 0.015 | 6.4 |
Table 2: XTT Assay - Cell Viability of A549 Cells Treated with this compound
| Concentration of this compound (µM) | Mean Absorbance (450 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.100 | 0.075 | 100 |
| 1 | 1.025 | 0.060 | 93.2 |
| 5 | 0.830 | 0.055 | 75.5 |
| 10 | 0.555 | 0.045 | 50.5 |
| 25 | 0.280 | 0.030 | 25.5 |
| 50 | 0.140 | 0.020 | 12.7 |
| 100 | 0.075 | 0.010 | 6.8 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Materials:
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Target cancer cell line
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Protocol 2: XTT Cell Viability Assay
Materials:
-
This compound stock solution (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit)
-
Cell culture medium
-
Target cancer cell line
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT reaction solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron-coupling).
-
After the desired drug incubation period, add 50 µL of the prepared XTT reaction solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells.
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the results to determine the IC50 value of this compound.
-
Visualizations
Caption: Workflow of the MTT cell viability assay.
Caption: Workflow of the XTT cell viability assay.
Caption: Probable mitochondrial pathway of apoptosis.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L(8): a diterpenoid from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]
- 4. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zsp.com.pk [zsp.com.pk]
- 7. tribioscience.com [tribioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis Using Euphorbia Factor L8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of Euphorbia factor L8 on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying cellular mechanisms and workflows.
Introduction
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids have garnered significant interest in cancer research due to their cytotoxic and cell cycle modulatory effects.[2] Understanding how these compounds affect cell cycle progression is crucial for their development as potential anticancer agents. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] This protocol focuses on the use of propidium iodide (PI), a fluorescent intercalating agent that stoichiometrically binds to DNA, to quantify the DNA content in a cell population.[3][4]
Mechanism of Action: Cell Cycle Arrest
While the specific signaling pathway for this compound is still under detailed investigation, studies on related lathyrane diterpenoids and other extracts from Euphorbia species suggest that they can induce cell cycle arrest by modulating key regulatory proteins. For instance, some lathyrane diterpenoids have been shown to cause an accumulation of cells in the G1 to early S phase.[5] This type of cell cycle arrest often involves the downregulation of cyclins and cyclin-dependent kinases (CDKs) that are critical for the G1/S transition, such as Cyclin D, CDK4/6, Cyclin E, and CDK2. Inhibition of these complexes can prevent the phosphorylation of the retinoblastoma protein (pRb), thereby keeping the transcription factor E2F in an inactive state and blocking the expression of genes required for S phase entry. Other related compounds from Euphorbia have been shown to induce S-phase arrest through the activation of the ATM/Chk2 and MAPK signaling pathways.[4]
Hypothetical Signaling Pathway for G1/S Arrest by this compound
Caption: Hypothetical signaling pathway of this compound inducing G1/S cell cycle arrest.
Quantitative Data Presentation
The following table summarizes the effect of a representative lathyrane diterpenoid, Euphorbia factor L3, on the cell cycle distribution of KB-VIN cancer cells after 24 hours of treatment. This data is indicative of the potential effects of this compound, though direct quantitative analysis for L8 is not currently available in published literature. Data is presented as the mean percentage of cells in each phase of the cell cycle.
| Treatment Group | Concentration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | - | 55.2 | 30.5 | 14.3 |
| Euphorbia factor L3 | 1x IC₅₀ | 68.4 | 20.1 | 11.5 |
| Euphorbia factor L3 | 3x IC₅₀ | 75.1 | 15.3 | 9.6 |
Data adapted from Teng et al., 2017. The study focused on multiple Euphorbia factors, and L3 provides a clear example of G1/S arrest.[5]
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, MCF-7, A549).
-
This compound: Stock solution in DMSO.
-
Complete Cell Culture Medium: (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.
-
Trypsin-EDTA: 0.25%.
-
70% Ethanol (B145695): Ice-cold.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometry Tubes
-
Microcentrifuge Tubes
-
Cell Culture Plates (e.g., 6-well plates)
Experimental Workflow
Caption: Workflow for analyzing cell cycle effects of this compound.
Detailed Protocol
1. Cell Seeding and Culture a. Culture the selected cancer cell line in complete medium in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
2. Treatment with this compound a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration. b. Once cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound or the vehicle control. c. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
3. Cell Harvesting a. Aspirate the medium and wash the cells once with PBS. b. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C until the cells detach. c. Neutralize the trypsin by adding 1 mL of complete medium. d. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. e. Centrifuge the cells at 300 x g for 5 minutes. f. Discard the supernatant and wash the cell pellet once with cold PBS.
4. Fixation a. Resuspend the cell pellet in 500 µL of cold PBS. b. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[4] c. Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept at -20°C for several weeks.[4]
5. Staining with Propidium Iodide a. Centrifuge the fixed cells at 500 x g for 5 minutes. b. Carefully aspirate the ethanol supernatant. c. Wash the cell pellet twice with cold PBS. d. Resuspend the cell pellet in 500 µL of PI staining solution.[2] e. Incubate the cells in the dark for 30 minutes at room temperature.[5]
6. Flow Cytometry Analysis a. Transfer the stained cell suspension to flow cytometry tubes. b. Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation. c. Collect the PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red). d. Collect at least 10,000 events per sample. e. Use a dot plot of the fluorescence area (FL2-A) versus fluorescence width (FL2-W) to gate out doublets and aggregates.
7. Data Interpretation a. Analyze the gated single-cell population using cell cycle analysis software (e.g., ModFit LT, FlowJo). b. The software will generate a histogram of DNA content, and the percentages of cells in the G0/G1, S, and G2/M phases will be calculated based on the fluorescence intensity. c. Compare the cell cycle distribution of the treated samples to the vehicle control to determine the effect of this compound. An increase in the percentage of cells in a particular phase indicates cell cycle arrest at that stage.
Troubleshooting
-
High Coefficient of Variation (CV) in G1 peak: Ensure proper cell handling and avoid clumping. Filter the cell suspension through a nylon mesh if necessary.
-
Excessive Debris: Gate out debris based on forward and side scatter properties during analysis.
-
Presence of a Sub-G1 Peak: This peak is often indicative of apoptotic cells with fragmented DNA. Quantify this population as it may be a result of the drug treatment.
By following these detailed protocols and application notes, researchers can effectively evaluate the impact of this compound on the cell cycle, contributing to a better understanding of its potential as a therapeutic agent.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Latex of Euphorbia antiquorum-induced S-phase arrest via active ATM kinase and MAPK pathways in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Euphorbia Factor L8 Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia factor L8 is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Like other related compounds from this class, it is a phorbol (B1677699) ester.[3][4] Phorbol esters are known to exert a range of biological effects, primarily by mimicking the endogenous signaling molecule diacylglycerol (DAG).[3][4] This allows them to bind to and activate protein kinase C (PKC), a crucial enzyme in various signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.[5][6][7][8] The lipophilic nature of this compound presents a challenge for its formulation for in vivo animal studies, requiring careful selection of vehicles to ensure its solubility and bioavailability.
These application notes provide a comprehensive overview of the formulation of this compound for animal research, including recommended protocols and a summary of its presumed mechanism of action.
Data Presentation
Due to the limited publicly available quantitative data specifically for this compound, the following table summarizes solubility information for a related lathyrane diterpenoid, Euphorbia factor L3, which can serve as a preliminary guide. Researchers should perform their own solubility and stability studies for this compound in the selected vehicle.
| Compound | Solvent | Solubility | Storage of Stock Solution | Reference |
| Euphorbia factor L3 | DMSO | 100 mg/mL (191.33 mM) | -80°C for 6 months; -20°C for 1 month (protect from light) | [9] |
| Euphorbia factor L2 | DMSO | 10 mM in 1 mL | -80°C for 6 months; -20°C for 1 month (protect from light) | [10] |
Signaling Pathway
This compound, as a phorbol ester, is anticipated to act as an analog of diacylglycerol (DAG), a second messenger that activates Protein Kinase C (PKC). The activation of PKC initiates a cascade of downstream signaling events that can influence a multitude of cellular functions.
Caption: Proposed signaling pathway of this compound via Protein Kinase C (PKC) activation.
Experimental Protocols
Given the lipophilic nature of this compound, careful selection of a vehicle is critical for in vivo studies. The following protocols provide methods for formulating this compound for oral (PO), intraperitoneal (IP), and intravenous (IV) administration.
Note: Prior to any in vivo administration, it is essential to determine the maximum tolerated dose (MTD) of the chosen vehicle in the specific animal model. A vehicle-only control group should be included in all experiments.
Protocol 1: Formulation in a Co-solvent System for IP and IV Administration
This protocol is suitable for delivering this compound when a clear solution is required.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
PEG 400 (Polyethylene glycol 400)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Gentle warming and vortexing may aid dissolution.
-
-
Preparation of Final Formulation:
-
In a sterile vial, add the required volume of the this compound stock solution.
-
Add PEG 400 to the vial. A common ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Slowly add the sterile saline or PBS to the desired final volume while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by altering the solvent ratios or lowering the final concentration of this compound.
-
Example Formulation (1 mL):
-
100 µL of this compound in DMSO
-
400 µL of PEG 400
-
500 µL of sterile saline
Protocol 2: Formulation in an Oil-based Vehicle for PO and IP Administration
This protocol is suitable for lipophilic compounds and can improve oral bioavailability.
Materials:
-
This compound
-
Corn oil, sesame oil, or other suitable sterile oil
-
Ethanol (optional, as a co-solvent)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Direct Dissolution in Oil:
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add the desired volume of sterile oil.
-
Mix thoroughly using a vortex mixer. Gentle warming (e.g., to 37°C) and sonication may be necessary to facilitate dissolution.
-
Ensure the compound is fully dissolved before administration.
-
-
Using a Co-solvent:
-
If this compound has poor solubility in oil alone, first dissolve it in a small volume of a volatile co-solvent like ethanol.
-
Add this solution to the oil.
-
Gently warm the mixture and vortex to ensure complete mixing. The co-solvent can be removed by evaporation under a stream of nitrogen if necessary, though small amounts are often tolerated in animal studies.
-
Experimental Workflow Diagram
Caption: Workflow for the formulation of this compound for animal studies.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that ensures its solubility and stability. The protocols and information provided in these application notes offer a starting point for researchers. It is imperative to conduct preliminary formulation development and stability studies to identify the optimal vehicle for the specific animal model and route of administration. Understanding the mechanism of action through the PKC signaling pathway will further aid in the design and interpretation of in vivo experiments.
References
- 1. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol pathway | PPTX [slideshare.net]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. Phorbol esters: structure, biological activity, and toxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Euphorbia Factor L8
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides a detailed methodology for the identification and quantification of Euphorbia factor L8, a jatrophane diterpene found in plants of the Euphorbia genus, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the jatrophane diterpenoid family of compounds, which are of significant interest due to their diverse biological activities, including antitumor, cytotoxic, and antiviral properties.[1] These compounds are often found as complex mixtures in plant extracts. Therefore, a reliable and robust analytical method is crucial for their isolation, identification, and quantification. HPLC is a powerful technique for the analysis of these non-volatile and thermally labile compounds. This application note details a specific HPLC-ESI-MS method for the analysis of this compound in the seeds of Euphorbia lathyris.
Experimental Protocols
Sample Preparation
The following protocol describes the extraction of this compound from Euphorbia lathyris seeds. This procedure can be adapted for other plant materials containing jatrophane diterpenes.
Materials:
-
Dried seeds of Euphorbia lathyris
-
95% Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
-
Deionized water
-
Silica (B1680970) gel for column chromatography (160–200 mesh)
-
Rotary evaporator
-
Filtration apparatus
Protocol:
-
Grind the dried seeds of E. lathyris to a fine powder.
-
Extract the powdered seeds with 95% ethanol at room temperature.[2] A common method is to reflux the powdered plant material with the solvent.[3][4]
-
Concentrate the ethanol extract in vacuo using a rotary evaporator to obtain a crude extract.[2]
-
Suspend the crude extract in water and partition it with ethyl acetate. The diterpenoids will preferentially partition into the organic layer.[2]
-
Separate and collect the ethyl acetate layer and concentrate it in vacuo to yield the EtOAc soluble fraction.[2]
-
For further purification and isolation, subject the EtOAc fraction to silica gel column chromatography, eluting with a stepwise gradient of petroleum ether and ethyl acetate.[2]
-
Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing this compound.[2]
-
For quantitative analysis by HPLC, accurately weigh a portion of the dried extract, dissolve it in a known volume of methanol (B129727) or a suitable solvent, and filter it through a 0.45 µm syringe filter before injection.
HPLC Method
The following HPLC conditions are based on a reported method for the analysis of diterpenoids in Euphorbia lathyris seeds.[5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or an Electrospray Ionization Mass Spectrometer (ESI-MS) detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile (A) and Water (B) |
| Gradient | A suitable gradient to separate the compounds of interest. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | DAD at 210 nm and 254 nm or ESI-MS |
Note: The specific C18 column (e.g., dimensions, particle size) and the exact gradient elution program should be optimized for the specific separation needs. A study on other Euphorbia species used a Dikma Platisil ODS column with a binary gradient of 0.2% phosphoric acid and methanol.[6]
Method Validation
For quantitative applications, the HPLC method should be validated according to standard guidelines. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using standard solutions of this compound at different concentrations. A good linearity is indicated by a correlation coefficient (r²) > 0.99.[5]
-
Precision: The precision of the method should be assessed by repeated injections of the same sample (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Accuracy: The accuracy can be determined by a recovery study, where a known amount of this compound standard is spiked into a sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a similar diterpenoid analysis, LODs were reported to be in the range of 2.5-7.5 μg/mL and LOQs in the range of 8.8-23.9 μg/mL.[5]
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured manner.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Precision (RSD %) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Table 2: Quantification of this compound in E. lathyris Seed Extracts
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | |||
| Standard 2 | |||
| Standard 3 | |||
| Sample 1 | |||
| Sample 2 |
Visualization
Experimental Workflow
The overall workflow for the extraction and analysis of this compound is depicted in the following diagram.
This detailed application note provides a comprehensive guide for the analysis of this compound using HPLC. By following these protocols, researchers can achieve reliable and reproducible results for the quantification of this important bioactive compound.
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lbms03.cityu.edu.hk [lbms03.cityu.edu.hk]
Troubleshooting & Optimization
Euphorbia factor L8 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Euphorbia factor L8, focusing on its solubility challenges in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Like other related lathyrane diterpenoids, its primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][3] This process is primarily mediated through the intrinsic mitochondrial pathway.[1]
Q2: I'm observing precipitation after adding this compound to my aqueous cell culture medium. Why is this happening?
This compound is a lipophilic (fat-soluble) molecule, which means it has very poor solubility in water-based solutions like cell culture media. This is a common characteristic of lathyrane diterpenoids. When a concentrated stock solution of this compound in an organic solvent is added directly to the aqueous medium, the compound can "crash out" of solution, forming a visible precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Similar lathyrane diterpenoids, such as Euphorbia factor L3, have been shown to be soluble in DMSO at concentrations as high as 100 mg/mL.[4]
Q4: How can I prevent precipitation when preparing my working concentrations in cell culture media?
The key is to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, dilute this stock solution in your cell culture medium to achieve the final desired concentration. It is crucial to ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: What is the known signaling pathway activated by this compound?
Studies on closely related lathyrane diterpenoids indicate that they induce apoptosis through the mitochondrial pathway. This involves an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-2), which leads to the release of cytochrome c from the mitochondria into the cytoplasm.[5] Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible precipitate in cell culture medium after adding this compound. | 1. Poor solubility of this compound in aqueous media. 2. Final DMSO concentration is too low to maintain solubility. 3. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions in pre-warmed (37°C) cell culture medium to reach the final desired concentration. 3. Ensure the final DMSO concentration in the culture does not exceed 0.5%. 4. Add the diluted this compound solution dropwise to the culture medium while gently swirling. |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound in the stock solution. 2. Precipitation of the compound over time in the working solution. 3. Degradation of the compound. | 1. Ensure the DMSO stock solution is clear and free of any visible particles before use. Briefly vortex if necessary. 2. Prepare fresh working dilutions from the DMSO stock for each experiment. Do not store aqueous dilutions. 3. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Observed cytotoxicity is higher than expected, even at low concentrations of this compound. | 1. Cytotoxicity caused by the solvent (DMSO). 2. Uneven distribution of the compound in the culture well, leading to localized high concentrations. | 1. Include a vehicle control in your experiments (cells treated with the same final concentration of DMSO without this compound). 2. Ensure thorough but gentle mixing of the culture plate after adding the final working solution of this compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the solid is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium to achieve the final desired experimental concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.5%).
-
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the freshly prepared working solutions immediately for your cell-based assays. Do not store aqueous dilutions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mitochondrial Apoptosis Pathway Induced by this compound.
Caption: Workflow for Cell-Based Assays with this compound.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Euphorbia Factor L8 Concentration for Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Euphorbia factor L8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the concentration of this compound for your cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Lathyrane diterpenoids are known for their cytotoxic effects against various cancer cell lines.[1][2] The primary mechanism of cytotoxicity for related Euphorbia factors, such as L2 and L3, involves the induction of apoptosis through the mitochondrial pathway.[3][4][5][6] This is often characterized by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[3][4][5] Some lathyrane diterpenoids have also been shown to cause cell cycle arrest, typically at the G1 or early S phase.[1]
Q2: What are the typical IC50 values for this compound?
A2: The 50% inhibitory concentration (IC50) for this compound can vary depending on the cancer cell line. It's crucial to determine the IC50 empirically for your specific cell line and experimental conditions. For reference, reported IC50 values for this compound and related compounds are provided in the data table below.
Q3: I am observing low cytotoxicity even at high concentrations of this compound. What could be the issue?
A3: Several factors could contribute to low cytotoxicity. Firstly, ensure the compound is fully dissolved. Lathyrane diterpenoids can be lipophilic, and poor solubility is a common issue. Using a small amount of a solvent like DMSO to prepare a stock solution is recommended. Secondly, verify the health and passage number of your cell line, as these can affect sensitivity. Finally, consider the duration of treatment; some compounds require a longer incubation time to exert their cytotoxic effects.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Consistency is key in cytotoxicity assays. Ensure you are using the same passage number of cells for each experiment and that the cells are seeded at a consistent density. Prepare fresh dilutions of this compound from a stock solution for each experiment. Always include positive and vehicle controls to monitor assay performance and ensure that the solvent used to dissolve the compound is not contributing to cytotoxicity at the concentrations used.[2]
Q5: Can this compound interfere with my cytotoxicity assay?
A5: It is possible, especially with colorimetric assays like the MTT assay. Natural compounds can sometimes interfere with the assay reagents.[7] For example, they might directly reduce the MTT reagent, leading to a false positive signal.[7] It is recommended to include a control group with this compound in cell-free media to check for any direct reaction with the assay components.[7] If interference is observed, consider using a different assay, such as the sulforhodamine B (SRB) assay, which is based on protein staining and is less prone to such interference.[1]
Data Presentation
Table 1: Cytotoxic Activity (IC50) of this compound and Related Lathyrane Diterpenoids
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | > 40 | [1] |
| MDA-MB-231 (Breast Cancer) | > 40 | [1] | |
| KB (Nasopharyngeal Carcinoma) | 35.8 | [1] | |
| MCF-7 (Breast Cancer) | > 40 | [1] | |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | [6] |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 ± 2.14 | [3][5] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | [6] |
| MCF-7 (Breast Cancer) | 45.28 ± 2.56 | [6] | |
| LoVo (Colon Cancer) | 41.67 ± 3.02 | [6] | |
| Euphorbia factor L9 | A549 (Lung Carcinoma) | 7.8 | [1] |
| MDA-MB-231 (Breast Cancer) | 10.5 | [1] | |
| KB (Nasopharyngeal Carcinoma) | 4.8 | [1] | |
| MCF-7 (Breast Cancer) | 12.4 | [1] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the method used in studies on lathyrane diterpenoids.[1]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is a general guide for assessing the effect of a compound on the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer | MDPI [mdpi.com]
- 3. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Euphorbia factor L8 degradation in solution
Welcome to the technical support center for Euphorbia factor L8. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Like many complex natural products, it possesses ester functionalities that are susceptible to hydrolysis. Its intricate structure is also sensitive to heat and light, which can lead to degradation and loss of biological activity. Ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results.
Q2: What are the primary factors that cause this compound degradation in solution?
The primary factors contributing to the degradation of this compound in solution are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester groups present in the molecule. The latex of Euphorbia lathyris has been reported to have an alkaline pH, suggesting that the compound may be particularly unstable under basic conditions.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure the long-term stability of this compound stock solutions, it is recommended to:
-
Store solutions at low temperatures, preferably at -80°C for long-term storage (months) and -20°C for short-term storage (weeks).
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Use a suitable solvent in which this compound is stable. While specific data for L8 is limited, related compounds are often dissolved in DMSO for biological assays.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the visible signs of this compound degradation?
Visual inspection may not always reveal degradation. However, signs can include a change in the color or clarity of the solution. The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q5: Can I use antioxidants to prevent the degradation of this compound?
Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation. Terpenoids and other natural products are susceptible to oxidation, and the addition of antioxidants can help preserve their integrity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound before each experiment. Ensure that the pH of your experimental medium is within a stable range for the compound. Minimize the exposure of the solution to light and elevated temperatures during the experiment. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound solutions. | Standardize your protocol for solution preparation, storage, and handling. Use aliquoted stock solutions to avoid variability from freeze-thaw cycles. |
| Appearance of unknown peaks in my HPLC chromatogram. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating HPLC method. Compare the chromatograms of fresh and aged solutions to monitor the appearance of new peaks over time. |
| Precipitation of this compound in my aqueous buffer. | Poor solubility of the compound in the aqueous medium. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a controlled environment.
-
Dissolve the weighed compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes or tubes wrapped in aluminum foil.
-
Store the aliquots at -80°C for long-term storage. For immediate use, store at -20°C for up to one month.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol (B129727) or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at a controlled temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4][5][6][7][8] A control sample should be wrapped in foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control (unstressed) sample by HPLC. Compare the chromatograms to identify degradation products and the extent of degradation of this compound.
Protocol 3: HPLC Method for Analysis of this compound and its Degradants
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent with a UV-Vis detector.
-
Column: Agilent ZORBAX SB-C18 (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of methanol and water is often effective. A starting point could be a linear gradient from 60% methanol in water to 100% methanol over 20-30 minutes. The exact gradient should be optimized based on the separation of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of 275 nm has been used for related compounds.[1]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound at known concentrations to create a calibration curve.
-
Inject the stressed samples from the forced degradation study and the control sample into the HPLC system.
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Peaks that appear or increase in area in the stressed samples are potential degradation products.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Relationship between handling, stability, and experimental outcome.
References
- 1. Establishment of the Quantitative Analysis of Multiindex in Euphorbia lathyris by the Single Marker Method for Euphorbia lathyris Based on the Quality by Design Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. bmtusa.com [bmtusa.com]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. testinglab.com [testinglab.com]
- 8. biobostonconsulting.com [biobostonconsulting.com]
Euphorbia factor L8 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia factor L8. The information is based on available scientific literature and is intended to address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary activity?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids, as a class, are known for a variety of biological activities, including cytotoxic effects against cancer cell lines and the ability to reverse multidrug resistance.[2][3]
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
Q3: What are the known off-target effects of this compound?
The primary documented off-target effect of this compound is the disruption of the cellular cytoskeleton. Specifically, it has been observed to cause partial interference with the microtubule network and induce aggregation of actin filaments. This effect is not unique to L8 and has been noted for other related lathyrane diterpenoids as well.
Q4: Are there any known signaling pathways modulated by this compound?
Direct studies delineating the specific signaling pathways modulated by this compound are currently limited. However, based on studies of closely related lathyrane diterpenoids, the following pathways may be potentially affected. It is crucial to note that this is an extrapolation and requires experimental verification for this compound.
-
Apoptosis via the Mitochondrial Pathway: Euphorbia factors L2 and L3 have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c.[3][4][5][6][7]
-
NF-κB Signaling Pathway: Other lathyrane diterpenoids have demonstrated anti-inflammatory activity by modulating the NF-κB signaling pathway.
-
Protein Kinase C (PKC) Activation: Some lathyrane-type diterpenes are known activators of Protein Kinase C (PKC), which can influence various cellular processes.
Troubleshooting Guides
Problem 1: Inconsistent Cytotoxicity Results in Cell Viability Assays
Possible Cause 1: Compound Precipitation
-
Troubleshooting: this compound, like many diterpenoids, may have limited aqueous solubility. Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration, a different solvent for the stock solution (e.g., DMSO), or adding a small percentage of a solubilizing agent like Pluronic F-68 to the culture medium.
Possible Cause 2: Variability in Cell Seeding Density
-
Troubleshooting: Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and use a multichannel pipette for even distribution. Inconsistent cell numbers will lead to variability in the final readout of assays like the SRB assay.
Possible Cause 3: Assay Interference
-
Troubleshooting: If using a metabolic-based assay (e.g., MTT, XTT), consider the possibility that this compound might interfere with mitochondrial function in a way that does not correlate with cell death. The Sulforhodamine B (SRB) assay, which measures total protein content, is a reliable alternative as it is less prone to metabolic interference.
Problem 2: Observing Unexpected Morphological Changes in Cells
Possible Cause: Cytoskeletal Disruption
-
Troubleshooting: The observed morphological changes, such as cell rounding, detachment, or abnormal shapes, are likely due to the known off-target effects of this compound on the microtubule and actin cytoskeleton. To confirm this, you can perform immunofluorescence staining for α-tubulin and F-actin (using phalloidin) to visualize the microtubule network and actin filaments, respectively. Compare the morphology of treated cells to vehicle-treated controls.
Problem 3: Difficulty in Interpreting Apoptosis Assay Results
Possible Cause: Multiple Cell Death Mechanisms
-
Troubleshooting: If Annexin V/PI staining shows a mixed population of apoptotic and necrotic cells, it's possible that at higher concentrations, this compound induces secondary necrosis. Perform a time-course experiment to capture early apoptotic events. Additionally, consider that disruption of the cytoskeleton can also lead to a form of cell death called anoikis in anchorage-dependent cells. To investigate the involvement of the mitochondrial pathway, you can perform assays to measure mitochondrial membrane potential (e.g., using JC-1 dye) or western blotting for the release of cytochrome c from the mitochondria into the cytosol.
Quantitative Data
A comprehensive table of IC50 values for this compound across the specified cell lines is not available in the reviewed scientific literature. While the compound was part of a study evaluating the cytotoxicity of several lathyrane diterpenoids, the individual quantitative data for L8 were not reported. Researchers are advised to perform their own dose-response experiments to determine the IC50 values in their cell lines of interest.
For context, the IC50 values for other related Euphorbia factors in A549 and MCF-7 cells are provided below:
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorbia factor L1 | A549 | 51.34 ± 3.28 | [3] |
| Euphorbia factor L2 | A549 | 36.82 ± 2.14 | [4] |
| Euphorbia factor L3 | A549 | 34.04 ± 3.99 | [3][5] |
| Euphorbia factor L3 | MCF-7 | 45.28 ± 2.56 | [3][5] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of this compound in adherent cell lines.
Materials:
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH₂O
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% Acetic acid solution
-
10 mM Tris base solution, pH 10.5
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization of Microtubule and Actin Cytoskeleton
This immunofluorescence protocol can be used to observe the effects of this compound on the cellular cytoskeleton.
Materials:
-
Cells grown on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-α-tubulin
-
Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG
-
Fluorescently-conjugated Phalloidin (B8060827) (for F-actin)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat with the desired concentration of this compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in 1% BSA) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for DAPI (blue), the secondary antibody (e.g., green or red), and phalloidin (e.g., red or green).
Visualizations
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Euphorbia Factor L8 Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Euphorbia factor L8 and other lathyrane diterpenoids from Euphorbia species. This resource offers detailed frequently asked questions, a practical troubleshooting guide, and established experimental protocols to assist in overcoming common challenges encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1] Lathyrane diterpenoids are a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects against cancer cell lines. Their complex structure and potent bioactivities make them of significant interest to the pharmaceutical industry for the development of new therapeutic agents.
Q2: What are the primary plant sources for extracting this compound?
The seeds of Euphorbia lathyris, commonly known as caper spurge or mole plant, are the most frequently cited source for the isolation of this compound and other related lathyrane diterpenoids.[1] Different parts of the plant, such as the roots and aerial parts, may also contain these compounds, but the seeds are generally considered to have the highest concentration.
Q3: Which solvents are most effective for the extraction of lathyrane diterpenoids?
The choice of solvent is critical for achieving a high yield of lathyrane diterpenoids. Due to the moderately polar nature of these compounds, polar organic solvents are typically the most effective. The most commonly used and effective solvents include:
-
Ethanol (B145695) (95%): Widely used for the initial crude extraction, often with methods like maceration or reflux.[1][2]
-
Methanol (B129727): Also a popular choice for extraction, particularly in bioactivity-guided fractionation studies.[3]
-
Ethyl Acetate (B1210297): Frequently used in liquid-liquid partitioning to separate compounds of intermediate polarity from the crude extract.[1][2]
The polarity of the solvent plays a significant role in determining the extraction yield and the profile of co-extracted compounds.
Q4: What are the common methods for extracting this compound?
Several standard extraction techniques can be employed, each with its own set of advantages and disadvantages. The most common methods include:
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature. It is a gentle method suitable for thermosensitive compounds but may result in lower yields and require longer extraction times.
-
Reflux Extraction: This method involves boiling the solvent with the plant material, which can significantly increase the extraction efficiency. However, the elevated temperatures may lead to the degradation of thermally unstable compounds.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent. While efficient, the prolonged exposure to heat can be detrimental to the stability of some lathyrane diterpenoids.
-
Supercritical Fluid Extraction (SFE): A more advanced technique that uses supercritical CO2 as the solvent. It offers high selectivity and yields pure extracts, but requires specialized equipment.[4][5]
Q5: How can the crude extract be purified to isolate this compound?
Purification of the crude extract is a multi-step process that typically involves chromatographic techniques. A common workflow includes:
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate or methanol) to perform an initial separation based on polarity.[1][2]
-
Column Chromatography: The fraction enriched with lathyrane diterpenoids is then subjected to column chromatography. Silica (B1680970) gel is a commonly used stationary phase, with a mobile phase consisting of a gradient of solvents like petroleum ether and ethyl acetate.[1]
-
Further Chromatographic Steps: For higher purity, additional chromatographic techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound, providing potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Poor Quality of Plant Material: Incorrect species, improper harvesting time, or inadequate drying and storage can lead to lower concentrations of the target compound. | Verify the botanical identity of the plant material. Harvest when the concentration of the desired compound is highest. Ensure proper drying and store in a cool, dark, and dry place. |
| Inefficient Grinding: Large particle size of the plant material can hinder solvent penetration. | Grind the dried plant material to a fine and uniform powder to increase the surface area for extraction. | |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently extract lathyrane diterpenoids. | Use polar solvents like 95% ethanol or methanol for the initial extraction. Consider a series of extractions with solvents of increasing polarity. | |
| Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a long enough duration or at a temperature that facilitates efficient extraction. | For maceration, allow for a sufficient soaking period (e.g., several days). For reflux or Soxhlet extraction, ensure an adequate number of cycles or duration of heating. Optimize the temperature to balance extraction efficiency with compound stability. | |
| Presence of Impurities in the Final Product | Co-extraction of Other Compounds: The initial extraction solvent may have a polarity that also dissolves other classes of compounds like chlorophyll, fats, and waxes. | Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove non-polar impurities before the main extraction. |
| Ineffective Purification: The chromatographic separation may not be optimized to resolve this compound from closely related compounds. | Optimize the mobile phase composition and gradient in column chromatography. Consider using different stationary phases or a combination of chromatographic techniques (e.g., silica gel followed by Sephadex). | |
| Degradation of this compound | Thermal Decomposition: Lathyrane diterpenoids can be sensitive to high temperatures. | Avoid prolonged exposure to high temperatures during reflux or Soxhlet extraction. Use a rotary evaporator at a low temperature to remove the solvent. Consider using non-thermal extraction methods like maceration or ultrasound-assisted extraction. |
| Hydrolysis of Ester Groups: The ester functionalities on the lathyrane skeleton can be susceptible to hydrolysis under acidic or basic conditions. | Ensure that the solvents and reagents used are neutral. Avoid extreme pH conditions during the extraction and purification process. | |
| Difficulty in Isolating the Target Compound | Low Concentration in the Crude Extract: The starting plant material may have a naturally low concentration of this compound. | Start with a larger quantity of plant material. Pre-treat the plant material to enrich the target compound if possible. |
| Similar Polarity of Co-extracts: Other lathyrane diterpenoids with similar polarities can co-elute during chromatography, making separation challenging. | Employ high-resolution chromatographic techniques like preparative HPLC with an appropriate column and mobile phase to achieve better separation. |
Data Presentation: Extraction Parameters and Yields
The following table summarizes extraction conditions and the resulting yields of crude extracts from Euphorbia species as reported in various studies. It is important to note that these results are not from a single comparative study and variations in plant material, specific compound yields, and analytical methods should be considered.
| Plant Material | Extraction Method | Solvent(s) | Temperature | Duration | Crude Extract Yield | Reference |
| Euphorbia lathyris seeds (10 kg) | Maceration | 95% Ethanol | Room Temperature | Not Specified | 10% (w/w) of EtOAc soluble materials | [1] |
| Euphorbia lathyris plants (8.0 kg) | Soaking | 95% Ethanol | Not Specified | 3 times | 35% (w/w) | |
| Euphorbia lathyris seeds (12 kg) | Reflux | 95% Aqueous Ethanol | Not Specified | 3 times x 2 hours | 42.5% (w/w) | [2] |
| Euphorbia lathyris seeds | Methanolic Extraction | Methanol | Not Specified | Not Specified | Not Specified | [3] |
| Euphorbia lathyris seeds (4 kg) | Reflux | 95% Alcohol | Not Specified | 3 times x 3 hours | Not Specified |
Experimental Protocols
Protocol 1: General Extraction and Partitioning
This protocol describes a general method for obtaining a crude extract enriched in lathyrane diterpenoids from Euphorbia lathyris seeds.
-
Preparation of Plant Material:
-
Obtain dried seeds of Euphorbia lathyris.
-
Grind the seeds into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Place the powdered seeds in a large container suitable for maceration or a round-bottom flask for reflux extraction.
-
Add 95% ethanol to the powdered material in a ratio of approximately 10:1 (solvent volume: plant material weight).
-
For maceration, let the mixture stand at room temperature for 3-5 days with occasional stirring.
-
For reflux extraction, heat the mixture to the boiling point of the solvent and maintain for 4-6 hours.
-
After the extraction period, filter the mixture to separate the solvent from the plant residue. Repeat the extraction process on the residue two more times with fresh solvent.
-
-
Solvent Removal:
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Transfer the suspension to a separatory funnel.
-
Perform a liquid-liquid extraction with a non-polar solvent such as petroleum ether or hexane to remove non-polar compounds. Repeat this step three times.
-
Collect the hydroalcoholic phase and then perform a subsequent liquid-liquid extraction with ethyl acetate. Repeat this step three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the ethyl acetate-soluble fraction, which is expected to be enriched in lathyrane diterpenoids.
-
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of the ethyl acetate fraction using silica gel column chromatography.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in a non-polar solvent like petroleum ether.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% petroleum ether.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent, such as ethyl acetate (e.g., 9:1, 8:2, 7:3 petroleum ether:ethyl acetate, and so on).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization method (e.g., UV light or a staining reagent).
-
Combine the fractions that contain the compound of interest based on the TLC analysis.
-
Further purify the combined fractions using additional chromatographic steps if necessary.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem-dimethylcyclopropane from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lathyrane-Type Diterpenoids from the Seeds of Euphorbia lathyris L. with Inhibitory Effects on NO Production in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Euphorbia factor L8 stability testing and storage conditions
Welcome to the technical support center for Euphorbia factor L8. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability and storage of this lathyrane diterpenoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light. For solutions, prepare fresh as needed. If short-term storage of a stock solution is necessary, store in an amber vial at -80°C for no longer than one month.
Q2: How should I handle this compound in the laboratory to minimize degradation?
To minimize degradation during routine laboratory use, it is crucial to protect this compound from prolonged exposure to light and elevated temperatures. Use amber-colored glassware or wrap containers in aluminum foil. When preparing solutions, use high-purity solvents and work efficiently to reduce the time the compound is exposed to ambient conditions. For weighing and transferring the solid compound, do so in a controlled environment with minimal humidity.
Q3: What are the likely degradation pathways for this compound?
Based on its structure as a diterpenoid ester, this compound is susceptible to degradation through several pathways. The primary routes of degradation are likely hydrolysis of the ester groups, oxidation of the double bonds and other susceptible moieties, and isomerization or rearrangement induced by light or heat.
Q4: Which analytical techniques are best suited for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and characterization of degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation of significant degradation products.
Q5: Are there any known incompatibilities of this compound with common excipients?
While specific incompatibility studies for this compound are not widely published, caution should be exercised when formulating it with nucleophilic excipients or those that can create acidic or basic microenvironments, as these could catalyze the hydrolysis of its ester functional groups. It is recommended to perform compatibility studies with your specific formulation components.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Degradation of this compound.
-
Solution: Review your sample handling and storage procedures. Ensure the compound and its solutions are protected from light, elevated temperatures, and reactive solvents. Prepare fresh samples and re-analyze. If the peaks persist, they are likely degradation products that need to be identified and quantified as part of your stability study.
-
-
Possible Cause 2: Contamination of the sample, solvent, or HPLC system.
-
Solution: Prepare a fresh mobile phase and sample diluent with high-purity solvents. Flush the HPLC system thoroughly. Run a blank injection (diluent only) to check for system contamination. If the peaks are still present, consider the purity of your this compound standard.
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
-
Possible Cause 1: Co-elution of degradation products with the parent peak or other degradants.
-
Solution: Optimize your HPLC method to improve the resolution between peaks. This may involve adjusting the mobile phase composition, gradient profile, column temperature, or using a different column chemistry.
-
-
Possible Cause 2: Formation of non-UV active or volatile degradation products.
-
Solution: Employ a universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) of the headspace may be necessary.
-
-
Possible Cause 3: Adsorption of the compound or its degradants onto container surfaces.
-
Solution: Use silanized glassware or low-adsorption vials and vial caps. Evaluate different materials to find the most inert option for your compound and solvent system.
-
Issue 3: Inconsistent Stability Results
-
Possible Cause 1: Variability in experimental conditions.
-
Solution: Ensure that all parameters of your stability study (temperature, humidity, light intensity, pH of solutions) are tightly controlled and accurately monitored. Use calibrated equipment and maintain detailed records of your experimental setup.
-
-
Possible Cause 2: Issues with the analytical method.
-
Solution: Validate your stability-indicating HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Ensure the method can accurately quantify the parent compound and its major degradants.
-
Quantitative Data Summary
The following tables provide a summary of hypothetical degradation data for this compound under various stress conditions. This data is intended to be illustrative of what might be observed in a forced degradation study.
Table 1: Degradation of this compound in Solution under Different pH Conditions at 40°C
| pH | Time (hours) | % Degradation | Major Degradation Products |
| 2.0 | 24 | 15.2 | Hydrolysis Product 1 |
| 7.0 | 24 | 5.8 | Minimal degradation |
| 10.0 | 24 | 45.7 | Hydrolysis Product 1, Hydrolysis Product 2 |
Table 2: Degradation of this compound under Oxidative Stress (3% H₂O₂) at Room Temperature
| Time (hours) | % Degradation | Major Degradation Products |
| 8 | 22.5 | Oxidative Product 1, Oxidative Product 2 |
| 24 | 58.1 | Oxidative Product 1, Oxidative Product 2, Minor Oxidative Products |
Table 3: Photodegradation of this compound (Solid and Solution) under ICH Photostability Conditions
| Sample State | Exposure Time (hours) | % Degradation | Major Degradation Products |
| Solid | 1.2 million lux hours | 8.3 | Photo-isomer 1 |
| Solution (in Methanol) | 1.2 million lux hours | 25.4 | Photo-isomer 1, Photodegradant 2 |
Table 4: Thermal Degradation of Solid this compound
| Temperature (°C) | Time (days) | % Degradation | Major Degradation Products |
| 60 | 14 | 12.1 | Thermal Isomer 1 |
| 80 | 14 | 35.6 | Thermal Isomer 1, Thermal Degradant 2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase linearly to 95% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in methanol (B129727) to a concentration of 1 mg/mL.
Protocol 2: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl and incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH and incubate at room temperature. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours for HPLC analysis.
-
Photostability Testing: Expose solid this compound and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at 60°C and 80°C. Analyze samples at 1, 3, 7, and 14 days.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Potential degradation pathways of this compound.
Minimizing toxicity of Euphorbia factor L8 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia factor L8. The information aims to help minimize toxicity in animal models during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris.[1][2] Like other phorbol (B1677699) esters, its biological activity, including toxicity, is primarily attributed to its ability to mimic diacylglycerol (DAG), a second messenger that activates protein kinase C (PKC).[3][4] Activation of PKC can trigger various downstream signaling pathways, including the NF-κB and MAPK pathways, leading to inflammatory responses and cellular damage.[5][6][7]
Q2: What are the primary toxic effects of this compound and related phorbol esters observed in animal models?
A2: Phorbol esters, including those from Euphorbia species, are known to cause a range of toxic effects. The most prominent is a strong inflammatory response, often characterized by edema and erythema when applied topically.[8] Systemic administration can lead to organ damage, with studies on phorbol esters from Jatropha curcas showing lesions in the lungs and kidneys of mice at higher doses.[9] Gastrointestinal irritation is also a common toxic effect.[10]
Q3: Is there a known LD50 value for this compound?
Q4: What are some potential strategies to minimize the toxicity of this compound in my animal experiments?
A4: Several strategies can be explored to mitigate the toxicity of this compound:
-
Formulation Strategies: Encapsulating this compound in liposomes or nanoparticles could alter its pharmacokinetic profile, potentially reducing peak plasma concentrations and minimizing off-target toxicity. While specific formulations for L8 are not established, this is a promising area for investigation.
-
Co-administration with Anti-inflammatory Agents: Co-administration of agents that inhibit inflammatory pathways, such as resveratrol (B1683913) which is known to block NF-κB activation, could counteract the pro-inflammatory effects of this compound.[6]
-
Route of Administration: The route of administration can significantly impact toxicity. For localized effects, topical or targeted delivery might be preferable to systemic administration to reduce widespread toxicity.
-
Dose Optimization: Careful dose-response studies are essential to identify the lowest effective dose that achieves the desired biological effect with minimal toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High mortality in the animal cohort at expected therapeutic doses. | Underestimation of toxicity in the specific animal model. | 1. Immediately halt the experiment and review the dosing regimen. 2. Conduct a more detailed dose-range finding study with smaller dose increments. 3. Consider a different route of administration that might have a better toxicity profile. 4. Evaluate the purity of the this compound compound. |
| Severe inflammatory response (e.g., edema, skin irritation) at the injection site. | Localized inflammatory action of phorbol esters. | 1. Reduce the concentration of the injected solution. 2. Consider co-administration with a topical or local anti-inflammatory agent. 3. Explore alternative, less irritating solvents or formulation vehicles. 4. If possible, switch to a systemic route of administration if localized delivery is not critical. |
| Signs of systemic toxicity (e.g., weight loss, lethargy, organ damage upon necropsy). | High systemic exposure and activation of inflammatory pathways. | 1. Lower the administered dose. 2. Investigate formulation strategies like liposomal encapsulation to alter biodistribution. 3. Co-administer a systemic anti-inflammatory agent (e.g., resveratrol) to counteract the pro-inflammatory signaling. 4. Monitor biomarkers of organ damage (e.g., liver enzymes, kidney function tests) throughout the study to detect toxicity early. |
| Inconsistent or unexpected experimental results. | Variability in drug formulation, administration, or animal response. | 1. Ensure the formulation of this compound is homogenous and stable. 2. Standardize the administration technique to minimize variability. 3. Increase the number of animals per group to improve statistical power. 4. Carefully monitor and record all clinical signs in the animals to identify any confounding factors. |
Quantitative Toxicity Data
While a specific LD50 for this compound is not available, the following table summarizes the acute toxicity of a related phorbol ester mixture.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Phorbol Esters (from Jatropha curcas) | Swiss Hauschka mice | Intragastric | 27.34 mg/kg | [9] |
Note: This data should be used as a guideline only. It is imperative to determine the specific toxicity profile of this compound in the animal model and under the experimental conditions being used.
Experimental Protocols
Protocol 1: Acute Toxicity Assessment of this compound in Mice (Dose-Range Finding)
This protocol outlines a general procedure for determining the acute toxicity of this compound in a mouse model.
1. Animals:
-
Use healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old, of a single sex to minimize variability.
-
House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water.[11]
-
Acclimatize animals for at least one week before the experiment.
2. Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., corn oil, DMSO diluted in saline). Ensure the final concentration of the vehicle is non-toxic and consistent across all groups.
-
Prepare a range of doses based on the estimated LD50 of related phorbol esters (e.g., starting from a fraction of 27.34 mg/kg). Include a vehicle-only control group.
3. Administration:
-
Administer a single dose of the prepared solution via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The volume of administration should be based on the animal's body weight.
4. Observation:
-
Observe the animals continuously for the first few hours post-administration and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, appearance, weight loss, and any adverse reactions.
-
At the end of the observation period, euthanize the animals and perform a gross necropsy to examine for any organ abnormalities.
5. Data Analysis:
-
Determine the dose at which 50% of the animals die (LD50) using appropriate statistical methods (e.g., probit analysis).
-
Document all observed toxicities at different dose levels.
Protocol 2: Mitigation of this compound-Induced Inflammation with a Co-administered Agent
This protocol provides a framework for evaluating the efficacy of an anti-inflammatory agent in reducing the toxicity of this compound.
1. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Anti-inflammatory agent alone (e.g., resveratrol)
-
Group 4: this compound + Anti-inflammatory agent
2. Dosing:
-
Determine a sub-lethal dose of this compound that induces a measurable inflammatory response based on the acute toxicity study.
-
Administer the anti-inflammatory agent at a dose known to be effective, either prior to or concurrently with this compound.
3. Assessment of Inflammation:
-
For topical inflammation, measure edema (e.g., using calipers to measure ear thickness) and erythema at regular intervals.
-
For systemic inflammation, collect blood samples to measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA.
-
At the end of the experiment, collect tissues for histopathological analysis to assess inflammatory cell infiltration and tissue damage.
4. Data Analysis:
-
Compare the inflammatory markers between the group receiving this compound alone and the group receiving the combination treatment.
-
Use appropriate statistical tests to determine if the co-administered agent significantly reduces the inflammatory response.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced toxicity.
Caption: Experimental workflow for toxicity assessment and mitigation.
References
- 1. Toxicity of phorbol esters for human epithelial cells expressing a mutant ras oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalirjpac.com [journalirjpac.com]
- 5. Phorbol ester-induced contraction through p38 mitogen-activated protein kinase is diminished in aortas from DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol inhibits phorbol ester-induced expression of COX-2 and activation of NF-kappaB in mouse skin by blocking IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Euphorbiasteroid induces neurotoxicity through the FOXO/NF-κB/apoptosis signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Green Synthesis of Silver Nanoparticles Using Euphorbia wallichii Leaf Extract: Its Antibacterial Action against Citrus Canker Causal Agent and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of phorbol esters and liposome-delivered phospholipids on the differentiation program of normal and dystrophic satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lupinepublishers.com [lupinepublishers.com]
Technical Support Center: Overcoming Resistance to Euphorbia factor L8 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Euphorbia factor L8 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and related lathyrane diterpenoids?
This compound belongs to the lathyrane diterpenoids isolated from the seeds of Euphorbia lathyris.[1][2][3] These compounds exhibit cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action for related lathyrane diterpenoids, such as Euphorbia factor L3, involves the induction of apoptosis through the mitochondrial pathway.[4][5] This includes the loss of mitochondrial potential and the release of cytochrome c.[5] Additionally, some Euphorbia factors, like L3 and L5, have been shown to disrupt normal cell cycle progression, leading to an accumulation of cells in the G1 to early S phase.[1][2] Compounds 2-5 (including L8) have also been observed to induce actin filament aggregation and partial interference with the microtubule network.[1][2]
Q2: Can this compound be effective against multidrug-resistant (MDR) cancer cells?
Yes, studies have shown that certain lathyrane diterpenoids are effective against MDR cancer cell lines. For instance, Euphorbia factor L2 showed selectivity against the KB-VIN multidrug-resistant cancer cell line.[1][2] Furthermore, Euphorbia factor L1 has been reported to reverse ABCB1-mediated multidrug resistance by inhibiting the efflux function of the ABCB1 transporter, thereby increasing the intracellular concentration of chemotherapeutic drugs.[6][7] This suggests that lathyrane diterpenoids may have the potential to overcome certain types of drug resistance.
Q3: What are the known signaling pathways affected by Euphorbia factors?
Research on Euphorbia factors L1 and L2 has indicated their influence on several signaling pathways. In human colon adenocarcinoma Caco-2 cells, Euphorbia factor L1 was found to mainly affect mitophagy, protein digestion and absorption, the IL-17 signaling pathway, oxidative phosphorylation, and the TGF-beta signaling pathway.[8] Euphorbia factor L2 was shown to affect arachidonic acid metabolism, the cAMP signaling pathway, lysosomes, bile secretion, and the Wnt signaling pathway.[8] Additionally, Euphorbia factor L1 has been shown to suppress breast cancer liver metastasis by downregulating Discoidin Domain Receptor 1 (DDR1), which in turn enhances the infiltration of CD4+, CD8+, and NK T cells into the tumor.[7]
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
Possible Cause 1: Intrinsic or Acquired Resistance
-
Explanation: Cancer cells can develop resistance through various mechanisms, including increased drug efflux, alterations in drug targets, activation of alternative survival pathways, or enhanced DNA repair mechanisms.[9]
-
Suggested Solution:
-
Verify Drug Efflux: Use flow cytometry to assess the accumulation of fluorescent substrates of efflux pumps like rhodamine 123 in the presence and absence of your compound. A decrease in fluorescence intensity in treated cells suggests increased efflux.
-
Combination Therapy: Consider co-administering this compound with known inhibitors of efflux pumps, such as verapamil, or with other chemotherapeutic agents to potentially achieve a synergistic effect.[6] Euphol (B7945317), another compound from Euphorbia, has shown synergistic interactions with gemcitabine (B846) and paclitaxel.[10]
-
Analyze Signaling Pathways: Perform Western blotting or other protein analysis techniques to investigate the expression levels of proteins involved in cell survival and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
Possible Cause 2: Compound Instability or Degradation
-
Explanation: The stability of the compound in your experimental conditions (e.g., media, temperature, light exposure) may be compromised.
-
Suggested Solution:
-
Fresh Preparation: Always prepare fresh solutions of this compound immediately before use. For stock solutions, store them at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[11]
-
Quality Control: If possible, verify the integrity of your compound using techniques like HPLC or mass spectrometry.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Possible Cause 1: Variability in Cell Culture Conditions
-
Explanation: Differences in cell passage number, confluency, and media composition can significantly impact cellular response to treatment.
-
Suggested Solution:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment.
-
Consistent Media: Use the same batch of media, serum, and supplements for all related experiments to minimize variability.
-
Possible Cause 2: Pipetting Errors and Uneven Compound Distribution
-
Explanation: Inaccurate pipetting or inadequate mixing can lead to inconsistent concentrations of the compound across wells.
-
Suggested Solution:
-
Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.
-
Thorough Mixing: Ensure the compound is thoroughly mixed into the media before adding it to the cells. After adding the treatment, gently rock the plate to ensure even distribution.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Lathyrane Diterpenoids Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 |
| Euphol | Pancreatic Carcinoma Cells | Pancreatic Cancer | 6.84 |
| Euphol | Esophageal Squamous Cell | Esophageal Cancer | 11.08 |
| Euphol | Various (73 lines) | 15 Tumor Types | 1.41 - 38.89 |
Data extracted from multiple sources.[5][10]
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methods used to determine the cytotoxic activity of Euphorbia factors.[1][2]
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for the desired treatment period (e.g., 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Protocol 2: Isolation of this compound
This protocol is a generalized procedure based on the isolation of lathyrane diterpenoids from Euphorbia lathyris seeds.[3]
-
Extraction: Extract the dried and powdered seeds of Euphorbia lathyris with 95% ethanol (B145695) at room temperature.
-
Concentration and Partitioning: Concentrate the extract in vacuo. Partition the resulting filtrate between ethyl acetate (B1210297) (EtOAc) and water.
-
Column Chromatography (Silica Gel): Subject the EtOAc soluble materials to silica-gel column chromatography using a stepwise elution with a petroleum ether-EtOAc gradient.
-
Fraction Collection and Monitoring: Collect fractions and monitor them using thin-layer chromatography (TLC).
-
Further Purification (RP-18 Silica Gel): Apply the relevant fraction to a reverse-phase C18 silica-gel column and elute with a methanol/water mixture.
-
Final Purification (Silica Gel): Subject the resulting fraction to further silica-gel column chromatography with a petroleum ether-EtOAc eluent to afford the pure compound.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting logic for unexpected experimental results.
Caption: Signaling pathway for Euphorbia factor L1 in metastasis.
References
- 1. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cytotoxic compounds from the seeds of Euphorbia lathyris [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The CSB repair factor is overexpressed in cancer cells, increases apoptotic resistance, and promotes tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Purification Techniques for Euphorbia Factor L8
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification techniques for Euphorbia factor L8. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful isolation and purification of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other phorbol (B1677699) esters.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Incomplete extraction from plant material. | - Ensure the plant material (seeds of Euphorbia lathyris) is finely ground to increase the surface area for solvent penetration.[1][2] - Use an efficient extraction method such as reflux with 95% ethanol (B145695) for several hours, repeated multiple times.[2] - Consider using alternative solvents or solvent mixtures, like methanol (B129727) or methanol-chloroform, which are also effective for phorbol ester extraction.[3] |
| Purity Issues after Column Chromatography | Co-elution of closely related compounds. | - Optimize the solvent system for silica (B1680970) gel column chromatography. A stepwise gradient elution with petrol-EtOAc has been shown to be effective.[1] - Monitor fractions closely using Thin-Layer Chromatography (TLC) to combine fractions with similar purity profiles accurately.[1][4] - Consider using a different stationary phase, such as Sephadex LH-20, for further purification steps.[2] |
| Degradation of this compound during Purification | Phorbol esters can be sensitive to light, temperature, and pH.[5][6] | - Store extracts and purified fractions in light-protected containers at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage).[5][7] - Avoid exposure to strong acids or alkalis, as they can cause degradation of the ester bonds.[6] - Minimize the duration of purification steps where the compound is exposed to ambient conditions. |
| Poor Separation during HPLC | Inappropriate column, mobile phase, or gradient. | - For normal-phase HPLC, a micro-particulate silica column with gradient elution can be effective for separating various phorbol esters.[8] - For reverse-phase HPLC, a C18 column is commonly used with a mobile phase of acetonitrile (B52724) and water.[7][9] - Optimize the gradient and flow rate to achieve better resolution of peaks. A longer run time may be necessary for complex mixtures.[10] |
| Inaccurate Quantification of Purified Compound | Use of an inappropriate external standard or detector settings. | - Use a closely related and commercially available phorbol ester, such as Phorbol-12-myristate 13-acetate (PMA), as a standard for HPLC quantification if a pure standard of this compound is unavailable.[7][11] - Set the UV detector to a wavelength of around 280 nm for optimal detection of phorbol esters.[7][9] - For more accurate quantification, consider using HPLC coupled with mass spectrometry (HPLC-MS).[11][12] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the purification of this compound.
Q1: What is the source of this compound?
A1: this compound is a diterpenoid isolated from the seeds of Euphorbia lathyris.[1] This plant has been used in traditional Chinese medicine.[1]
Q2: What are the general steps for purifying this compound?
A2: The general workflow involves:
-
Extraction of the plant material with a suitable solvent (e.g., 95% ethanol).[1][2]
-
Solvent partitioning to separate compounds based on their polarity.[1][3]
-
Column chromatography (e.g., silica gel) to fractionate the extract.[1][4]
-
Further purification using techniques like High-Performance Liquid Chromatography (HPLC).[8][13]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the separation of compounds during column chromatography.[1][4] High-Performance Liquid Chromatography (HPLC) with UV detection can be used for a more quantitative assessment of purity.[10]
Q4: What are the optimal storage conditions for purified this compound?
A4: Phorbol esters are susceptible to degradation. To ensure stability, they should be stored in a light-protected container at low temperatures, such as 4°C for short-term storage and -20°C or even -80°C for long-term storage.[5][14]
Q5: What is the primary mechanism of action for phorbol esters like this compound?
A5: Phorbol esters are known to activate Protein Kinase C (PKC).[15][16][17] They mimic the action of diacylglycerol (DAG), a natural activator of PKC, leading to the activation of various downstream signaling pathways.[18][19]
Quantitative Data
The following tables summarize quantitative data related to the extraction and purification of phorbol esters.
Table 1: Solvent Extraction of Phorbol Esters from Jatropha curcas Oil
| Solvent | Solvent to Oil Ratio (v/w) | Number of Extractions | Phorbol Ester Reduction (%) |
| Methanol | 2:1 | 4 | >99 |
| Methanol | 1.5:1 | 4 | >99 |
| Methanol | 1:1 | 4 | >99 |
Source: Adapted from a study on the optimization of phorbol ester extraction.
Table 2: Quantification of Phorbol Esters in Jatropha curcas Samples
| Sample | Phorbol Ester Content (mg/g) |
| Seed Oil (from yellow-brown fruits) | 3.4 - 4.2 |
| Seed Cake (from yellow-brown fruits) | 1.7 - 2.0 |
Source: Data from a study on phorbol ester content at different fruit maturity stages.[20]
Experimental Protocols
Detailed methodologies for key experiments in the purification of this compound.
Protocol 1: Extraction and Solvent Partitioning
-
Preparation of Plant Material: Grind dried seeds of Euphorbia lathyris into a fine powder.
-
Ethanol Extraction: Reflux the powdered seeds with 95% ethanol (e.g., 1 kg of powder in 4 L of ethanol) for 3 hours. Repeat this process three times.[2]
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Suspend the concentrated extract in water and partition it successively with an equal volume of ethyl acetate (B1210297) three times.[1][2]
-
Collection of Organic Phase: Collect the ethyl acetate fractions, which will contain this compound and other less polar compounds. Concentrate the combined ethyl acetate phase in vacuo.
Protocol 2: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (160-200 mesh) column and equilibrate it with the initial mobile phase (e.g., petroleum ether).
-
Sample Loading: Dissolve the concentrated ethyl acetate extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of petroleum ether and ethyl acetate. Start with a low polarity mixture and gradually increase the concentration of ethyl acetate.[1]
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 500 ml).
-
Monitoring: Monitor the fractions using TLC to identify those containing the compound of interest. Combine fractions with similar TLC profiles.[1]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the HPLC mobile phase and filter it through a 0.45 µm membrane.[7]
-
HPLC System: Use a semi-preparative HPLC system equipped with a C18 column.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and deionized water.[7]
-
Injection and Fraction Collection: Inject the sample and collect the peaks corresponding to this compound based on retention time.
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC system.
Visualizations
Diagram 1: Experimental Workflow for this compound Purification
Caption: General workflow for the purification of this compound.
Diagram 2: Simplified Signaling Pathway of PKC Activation by this compound
Caption: Activation of the PKC signaling pathway by this compound.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. media.neliti.com [media.neliti.com]
- 5. Degradation rates of phorbol esters in Jatropha curcas L. oil and pressed seeds under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. novapublishers.com [novapublishers.com]
- 8. Qualitative and quantitative separation of a series of phorbol-ester tumor promoters by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Phorbol Esters in Jatropha curcas by HPLC‐UV and HPLC‐ToF‐MS with Standard Addition Method [agris.fao.org]
- 13. Analysis and purification of phorbol esters using normal phase HPLC and photodiode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein kinase C activation by phorbol esters: do cysteine-rich regions and pseudosubstrate motifs play a role? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of protein kinase C by phorbol ester increases red blood cell scramblase activity and external phosphatidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phorbol esters and neurotransmitter release: more than just protein kinase C? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of action of the phorbol ester tumor promoters: specific receptors for lipophilic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Euphorbia Factors: L8 Versus L1, L2, and L3 in Cancer Cell Cytotoxicity
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals. This publication provides an objective comparison of the cytotoxic performance of Euphorbia factor L8 against other prominent Euphorbia factors (L1, L2, and L3), supported by experimental data. This guide delves into their mechanisms of action and provides detailed experimental protocols for key assays.
Introduction
Euphorbia factors, a class of lathyrane-type diterpenoids isolated from the seeds of Euphorbia lathyris L., have garnered significant interest in oncological research due to their potent cytotoxic activities against various cancer cell lines.[1] These compounds have been traditionally used in Chinese medicine for treating conditions like cancer and ascites.[2][3] This guide focuses on a comparative analysis of this compound and its counterparts L1, L2, and L3, highlighting their differential effects on cancer cell viability and elucidating their underlying mechanisms of action.
Quantitative Performance Comparison: Cytotoxicity
A key study by Teng et al. (2018) provides a direct comparison of the cytotoxic activities of Euphorbia factors L1, L2, L3, L8, and L9 against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below. The data reveals that the cytotoxic efficacy of these compounds varies depending on the specific cancer cell line.
| Compound | A549 (Lung Carcinoma) | MDA-MB-231 (Breast Cancer) | KB (Nasopharyngeal Carcinoma) | KB-VIN (Multidrug Resistant) | MCF-7 (Breast Cancer) |
| This compound | > 40 | > 40 | 10.2 ± 1.5 | 11.5 ± 2.1 | 28.9 ± 3.4 |
| Euphorbia factor L1 | 15.7 ± 2.3 | 25.4 ± 3.1 | 8.9 ± 1.2 | 9.8 ± 1.7 | 18.5 ± 2.6 |
| Euphorbia factor L2 | 12.8 ± 1.9 | 18.6 ± 2.5 | 6.5 ± 0.9 | 7.2 ± 1.3 | 15.3 ± 2.1 |
| Euphorbia factor L3 | 9.7 ± 1.4 | 15.2 ± 2.2 | 7.9 ± 1.1 | 8.0 ± 1.4 | 12.1 ± 1.8 |
| Data is presented as IC50 values in µM. Lower values indicate higher cytotoxicity. Data sourced from Teng et al., 2018.[1] |
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of Euphorbia factors are primarily attributed to the induction of apoptosis and disruption of cellular processes. However, the specific molecular pathways can differ between the factors.
Euphorbia Factor L1: Research indicates that Euphorbia factor L1 induces apoptosis and autophagy in human gastric epithelial cells by inhibiting the PI3K/AKT/mTOR signaling pathway and promoting oxidative stress, which in turn triggers mitochondrial-mediated apoptosis.[4]
References
A Comparative Analysis of Euphorbia factor L8, Paclitaxel, and Doxorubicin in Oncology Research
For Immediate Release
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of Euphorbia factor L8, a naturally derived diterpenoid, against two stalwart chemotherapeutic agents: paclitaxel (B517696) and doxorubicin (B1662922). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to objectively evaluate their performance.
Executive Summary
Paclitaxel and doxorubicin are cornerstones of many chemotherapy regimens, acting through distinct mechanisms to induce cancer cell death. Paclitaxel, a microtubule stabilizer, disrupts the process of cell division, while doxorubicin, an anthracycline antibiotic, intercalates with DNA and inhibits topoisomerase II. This compound, a member of the lathyrane diterpenoid family isolated from Euphorbia lathyris, is emerging as a compound of interest with demonstrated anticancer properties. This comparison delves into their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Mechanism of Action
The fundamental differences in the mode of action of these three compounds are critical to understanding their therapeutic potential and toxicological profiles.
-
This compound: Belongs to the lathyrane class of diterpenoids. While specific mechanistic studies on this compound are limited, research on related lathyrane diterpenoids, such as Euphorbia factor L2 and L3, suggests a primary mechanism involving the induction of apoptosis through the intrinsic mitochondrial pathway. This is characterized by the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[1]. Some studies also indicate that lathyrane diterpenoids can cause cell cycle arrest.
-
Paclitaxel: This taxane (B156437) diterpenoid is a potent mitotic inhibitor. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics is crucial for the formation of the mitotic spindle during cell division. Consequently, paclitaxel-treated cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis[2][3][4].
-
Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils for transcription and replication. This leads to DNA double-strand breaks and the cessation of cellular replication. Doxorubicin is also known to generate cytotoxic oxygen free radicals, contributing to its DNA-damaging and cell membrane-damaging effects[5][6][7].
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potency of compounds against various cancer cell lines. The following tables summarize available IC50 data for this compound's close structural analogs (L2 and L3), paclitaxel, and doxorubicin. It is important to note that direct comparative studies of this compound against paclitaxel and doxorubicin are not extensively available in the current literature. The data presented is compiled from various studies and should be interpreted with consideration for the different experimental conditions. One study indicated that this compound demonstrated significant bioactivity against A549 cells but was ineffective against HepG2 cells, though specific IC50 values were not provided[8].
Table 1: Cytotoxicity of Euphorbia Factor L2 and L3
| Compound | Cell Line | IC50 (µM) |
| Euphorbia factor L2 | A549 (Lung Carcinoma) | 36.82 ± 2.14 |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 |
Table 2: Cytotoxicity of Paclitaxel
| Cell Line | IC50 (nM) |
| A549 (Lung Carcinoma) | 2.5 - 7.5 |
| MCF-7 (Breast Cancer) | 2 - 10 |
| HeLa (Cervical Cancer) | 3 - 8 |
| HepG2 (Liver Cancer) | 5 - 15 |
Table 3: Cytotoxicity of Doxorubicin
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 0.1 - 0.5 |
| MCF-7 (Breast Cancer) | 0.2 - 1.0 |
| HeLa (Cervical Cancer) | 0.1 - 0.4 |
| HepG2 (Liver Cancer) | 0.3 - 1.5 |
Signaling Pathways
The induction of apoptosis and cell cycle arrest by these compounds is mediated by complex signaling pathways.
This compound and Related Diterpenoids: Mitochondrial Apoptosis Pathway
dot
Caption: Mitochondrial apoptosis pathway induced by lathyrane diterpenoids.
Paclitaxel: Mitotic Arrest Pathway
dot
Caption: Paclitaxel's mechanism leading to mitotic arrest and apoptosis.
Doxorubicin: DNA Damage and ROS Pathway
dot
Caption: Doxorubicin's mechanisms involving DNA damage and ROS production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.
Cell Viability (MTT) Assay
dot
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, paclitaxel, or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
Paclitaxel and doxorubicin remain potent and widely used anticancer agents with well-characterized mechanisms of action. This compound and its related lathyrane diterpenoids represent a promising class of natural products with demonstrated cytotoxic activity, primarily through the induction of mitochondrial-mediated apoptosis. While direct comparative data for this compound is still emerging, the available information on its analogs suggests a different potency and potentially a distinct spectrum of activity compared to paclitaxel and doxorubicin. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and to identify cancer types where it may offer a therapeutic advantage. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations.
References
- 1. Evaluation of the cytotoxicity, cell-cycle arrest, and apoptotic induction by Euphorbia hirta in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 6. cytotoxicity-and-apoptosis-inducing-effects-of-some-lathyrane-and-tigliane-diterpenes-against-breast-cancer-cell-lines - Ask this paper | Bohrium [bohrium.com]
- 7. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 8. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway | Scilit [scilit.com]
Cross-Validation of Lathyrane Diterpenoid Bioactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of lathyrane diterpenoids isolated from Euphorbia species, with a focus on related compounds to Euphorbia factor L8. Due to the limited availability of direct cross-laboratory validation data for this compound, this document presents a summary of findings for structurally similar and well-studied lathyrane diterpenoids, namely Euphorbia factor L1, L3, and L5. The data presented here is compiled from various research publications and aims to offer a baseline for understanding the cytotoxic potential and mechanism of action of this class of compounds.
Comparative Bioactivity of Lathyrane Diterpenoids
The cytotoxic activity of lathyrane diterpenoids has been evaluated in several laboratories against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental protocols, cell line maintenance, and reagent sources.
| Compound | Cell Line | IC50 (µM) | Assay | Laboratory/Study Reference |
| Euphorbia factor L1 | A549 (Lung Carcinoma) | 51.34 ± 3.28 | MTT | Zhang et al.[1] |
| Euphorbia factor L3 | A549 (Lung Carcinoma) | 34.04 ± 3.99 | MTT | Zhang et al.[1] |
| MCF-7 (Breast Adenocarcinoma) | 45.28 ± 2.56 | MTT | Zhang et al.[1] | |
| LoVo (Colon Adenocarcinoma) | 41.67 ± 3.02 | MTT | Zhang et al.[1] | |
| KB (Nasopharyngeal Carcinoma) | 7.9 | SRB | Teng et al.[2] | |
| KB-VIN (Vincristine-Resistant KB) | 8.0 | SRB | Teng et al.[2] | |
| Euphorbia factor L5 | A549 (Lung Carcinoma) | > 40 | SRB | Teng et al.[2] |
| MDA-MB-231 (Breast Adenocarcinoma) | > 40 | SRB | Teng et al.[2] | |
| KB (Nasopharyngeal Carcinoma) | > 40 | SRB | Teng et al.[2] | |
| KB-VIN (Vincristine-Resistant KB) | 7.2 | SRB | Teng et al.[2] |
Table 1: Summary of reported IC50 values for Euphorbia factors L1, L3, and L5 against various cancer cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data table.
MTT Assay for Cytotoxicity
This protocol is based on the methodology described by Zhang et al.[1].
-
Cell Seeding: Cancer cells (A549, MCF-7, LoVo) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the lathyrane diterpenoids (e.g., Euphorbia factor L1 and L3) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is based on the methodology described by Teng et al.[2].
-
Cell Seeding: Human tumor cell lines (A549, MDA-MB-231, KB, KB-VIN) are cultured in RPMI-1640 medium and seeded into 96-well plates.
-
Compound Treatment: Cells are exposed to the test compounds at various concentrations for a specified period.
-
Cell Fixation: After treatment, the cells are fixed in situ by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed five times with tap water and then air-dried.
-
Staining: 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.
-
Washing: Unbound dye is removed by washing five times with 1% (v/v) acetic acid, and the plates are air-dried.
-
Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well.
-
Absorbance Measurement: The absorbance is read at a wavelength of 515 nm on a microplate reader.
-
IC50 Calculation: The IC50 value is determined from the dose-response relationship.
Visualizing Molecular Pathways and Workflows
To better understand the biological processes involved, the following diagrams illustrate the proposed signaling pathway for apoptosis induction by Euphorbia factor L3 and a general workflow for screening the bioactivity of lathyrane diterpenoids.
Caption: Proposed mitochondrial pathway of apoptosis induced by Euphorbia factor L3.
Caption: General workflow for lathyrane diterpenoid bioactivity screening.
References
Euphorbia Factor L8 in 3D Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic efficacy of Euphorbia factor L8, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris, with a focus on its potential application in three-dimensional (3D) cell culture models. While direct experimental data for this compound in 3D models is not yet available in the reviewed literature, this document synthesizes existing 2D cytotoxicity data for this compound and related compounds, outlines their known mechanisms of action, and provides a framework for comparison with other anti-cancer agents in more physiologically relevant 3D systems.
Executive Summary
The transition from traditional two-dimensional (2D) cell culture to 3D models is a critical step in pre-clinical cancer research, offering a more accurate representation of the tumor microenvironment. Lathyrane diterpenoids, such as this compound, have demonstrated significant cytotoxic effects against various cancer cell lines in 2D studies. These compounds are known to modulate key cellular pathways, including those governed by Protein Kinase C (PKC), leading to apoptosis. This guide explores the existing efficacy data for this compound and its analogs, discusses their mechanism of action, and provides protocols for evaluating their performance in 3D spheroid models, setting the stage for future investigations into their therapeutic potential.
Comparative Efficacy of Lathyrane Diterpenoids (2D Data)
While specific 3D data for this compound is pending, the following tables summarize the cytotoxic activity (IC50 values) of related lathyrane diterpenoids in conventional 2D cell culture assays. This data provides a baseline for predicting potential efficacy in 3D models.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Euphorbia factor L28 | MCF-7 | Breast Cancer | 9.43 | [1][2] |
| HepG2 | Liver Cancer | 13.22 | [1][2] | |
| Euphofischer A | C4-2B | Prostate Cancer | 11.3 | [3] |
| Compound 3 (Lathyrane) | MCF-7 | Breast Cancer | 10.1 ± 5 µg/ml | [4] |
| 4T1 | Breast Cancer | 28 ± 5 µg/ml | [4] | |
| Euphorbia factor L3 | A549 | Lung Cancer | 34.04 ± 3.99 | [5][6] |
| MCF-7 | Breast Cancer | 45.28 ± 2.56 | [6] | |
| LoVo | Colon Cancer | 41.67 ± 3.02 | [6] | |
| Euphorbia factor L1 | A549 | Lung Cancer | 51.34 ± 3.28 | [6] |
| Euphol (B7945317) | Pancreatic Cancer | Pancreatic Cancer | 6.84 | [7] |
| Esophageal Cancer | Esophageal Cancer | 11.08 | [7] |
Note: The data presented is from various studies and experimental conditions may differ.
Mechanism of Action: Insights from Related Compounds
The precise signaling pathway of this compound is not fully elucidated. However, studies on related lathyrane diterpenoids, such as Euphorbia factor L2 and L3, suggest a mechanism involving the induction of apoptosis via the mitochondrial pathway.[5][8][9][10] Lathyrane diterpenoids are often recognized as activators of Protein Kinase C (PKC), a family of enzymes that play a complex role in cell proliferation, differentiation, and apoptosis.[11][12]
Activation of specific PKC isozymes can trigger a cascade of downstream events, including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[8][9][10][13][14]
Proposed Signaling Pathway for this compound
Caption: Proposed apoptotic pathway of this compound.
Experimental Protocols for 3D Cell Culture Analysis
To evaluate the efficacy of this compound in a 3D context, a multicellular tumor spheroid (MCTS) model can be employed. The following provides a general workflow for such an experiment.
Spheroid Formation and Treatment Workflow
Caption: General workflow for 3D spheroid cytotoxicity assay.
Detailed Methodologies
Spheroid Formation (Liquid Overlay Technique):
-
Coat a 96-well plate with a non-adherent surface (e.g., agarose (B213101) or poly-HEMA) to prevent cell attachment.
-
Seed a specific number of cancer cells (e.g., 1,000-10,000 cells/well) in their respective growth medium.
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for 48-72 hours to allow for the formation of compact spheroids.
Cytotoxicity Assay (e.g., CellTiter-Glo® 3D):
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Carefully remove a portion of the medium from the wells containing the spheroids and replace it with the medium containing the different concentrations of the compound.
-
Incubate the spheroids with the compound for the desired duration (e.g., 24, 48, 72 hours).
-
At each time point, add the CellTiter-Glo® 3D reagent to the wells according to the manufacturer's protocol.
-
Measure the luminescence to determine the amount of ATP, which is proportional to the number of viable cells.
Live/Dead Imaging:
-
Following treatment, stain the spheroids with a combination of fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Image the spheroids using a fluorescence microscope or a high-content imaging system.
-
Analyze the images to quantify the ratio of live to dead cells within the spheroids.
Comparison with Alternative Compounds
The performance of this compound in 3D models should be compared against standard-of-care chemotherapeutic agents and other investigational compounds with similar proposed mechanisms of action.
| Compound Class | Example Compound | Rationale for Comparison |
| Standard Chemotherapy | Doxorubicin, Paclitaxel | To benchmark the efficacy of this compound against established anti-cancer drugs. |
| Other PKC Activators | Ingenol Mebutate, Bryostatin 1 | To compare the potency and selectivity of this compound with other compounds that modulate the PKC signaling pathway. Ingenol mebutate is also a diterpene from Euphorbia. |
| Other Diterpenoids | Taxol (Paclitaxel) | To evaluate the anti-cancer properties of the lathyrane scaffold in comparison to other classes of diterpenoids with proven clinical efficacy. |
Conclusion and Future Directions
While direct evidence of this compound's efficacy in 3D cell culture models is currently lacking, the available 2D data for it and related lathyrane diterpenoids suggest a promising potential for anti-cancer activity. The proposed mechanism of action, centered around the activation of PKC and induction of apoptosis, provides a strong rationale for further investigation in more physiologically relevant 3D systems.
Future studies should focus on:
-
Directly evaluating the cytotoxicity of this compound in a panel of cancer cell spheroids.
-
Elucidating the specific PKC isozymes targeted by this compound.
-
Investigating the compound's ability to penetrate the spheroid and induce cell death in the core, a region often resistant to therapy.
-
Exploring combination therapies with existing chemotherapeutic agents to identify potential synergistic effects.
By systematically addressing these research questions, a comprehensive understanding of this compound's therapeutic potential can be achieved, paving the way for its potential development as a novel anti-cancer agent.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Cytotoxic Lathyrane-Type Diterpenes from Seeds of Euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [jtim.tums.ac.ir]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of PKC causes oncogenic stress for triggering apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Euphorbia Factor L8: A Procedural Guide
For Immediate Release
Researchers and drug development professionals handling Euphorbia factor L8 now have a comprehensive guide to its proper and safe disposal. This document outlines essential safety information, logistical procedures, and operational plans to ensure the secure handling and disposal of this potent compound. By adhering to these guidelines, laboratories can maintain a safe working environment and mitigate risks associated with this class of chemicals.
This compound, a member of the phorbol (B1677699) ester family, is a powerful research tool. However, its inherent toxicity necessitates stringent disposal protocols. Phorbol esters are known tumor promoters and can cause severe irritation to the skin and eyes. Systemic toxic effects, which may be fatal, can result from ingestion or absorption through the skin. Therefore, meticulous adherence to safety and disposal procedures is paramount.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to be familiar with the necessary safety measures.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is required to prevent accidental exposure. This includes:
-
Protective Clothing: A lab coat or chemical-resistant suit.
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust respirator should be worn, especially when handling the solid form of the compound. For major spills or in situations with a risk of aerosolization, a self-contained breathing apparatus is necessary.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water. Contaminated clothing and shoes should be removed. Medical attention should be sought at once.
-
Eye Contact: Flush eyes with large volumes of water, ensuring to separate the eyelids. Immediate medical attention is required.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with plenty of water and seek immediate medical attention.
Spill Management Protocols
Accidental spills of this compound must be managed promptly and safely. The response will depend on the scale of the spill.
Minor Spills:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Use Dry Cleanup Methods: To avoid generating dust, use dry and clean procedures.
-
Dampen the Spill: Lightly moisten the spilled material with water to minimize dust.
-
Collect the Material: Carefully sweep or vacuum the spilled substance. The vacuum cleaner must be equipped with a HEPA filter and be of an explosion-proof design.
-
Decontaminate: Phorbol esters can be inactivated with a 5% sodium hypochlorite (B82951) solution.
-
Package for Disposal: Place the collected material and any contaminated cleaning supplies into a suitable, clearly labeled container for hazardous waste disposal.
Major Spills:
-
Evacuate and Secure the Area: Immediately clear all personnel from the vicinity and move upwind of the spill.
-
Alert Emergency Services: Notify your institution's emergency response team and provide them with the location and nature of the hazard.
-
Utilize Full Protective Gear: Only trained personnel wearing full-body protective clothing and a self-contained breathing apparatus should address the spill.
-
Contain the Spill: Prevent the substance from entering drains or waterways using sand, earth, or vermiculite.
-
Collect and Neutralize: Recover as much of the product as possible into labeled containers. The remaining residue should be neutralized and decontaminated.
Disposal Procedures for this compound Waste
Proper disposal of this compound waste is critical to ensure the safety of personnel and the environment. All waste materials, including the pure compound, contaminated labware, and cleaning materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste: Keep all this compound waste separate from other laboratory waste streams.
-
Containment: Place solid waste in a clearly labeled, sealed drum or other appropriate hazardous waste container. Liquid waste containing this compound should be stored in a labeled, sealed, and chemical-resistant container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.
-
Decontamination of Labware: Any labware that has come into contact with this compound should be decontaminated. One method for the inactivation of phorbol esters is treatment with a 5% sodium hypochlorite solution.
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this material through standard waste channels.
Quantitative Data on Phorbol Ester Inactivation
The following table summarizes key quantitative data related to the inactivation and degradation of phorbol esters. It is important to note that while a specific Safety Data Sheet for this compound was not identified, the data presented is based on the properties of the broader class of phorbol esters and related compounds.
| Parameter | Value | Source Citation |
| Chemical Inactivation | ||
| Inactivating Agent | Sodium Hypochlorite (Bleach) | [1] |
| Concentration (General) | 5% solution | [1] |
| Thermal Stability | Phorbol esters are reported to be highly stable at temperatures below 260 °C. | |
| Storage Conditions | Store in a cool, dry, well-ventilated area in original, tightly sealed containers. Protect from physical damage. | [1] |
Experimental Protocol: Decontamination of a Dilute Solution of this compound
This protocol provides a method for the chemical inactivation of a dilute solution of this compound in a laboratory setting prior to disposal.
Materials:
-
Dilute solution of this compound.
-
5% Sodium Hypochlorite solution (freshly prepared).
-
Appropriate PPE (lab coat, gloves, safety glasses).
-
Fume hood.
-
Labeled hazardous waste container.
Procedure:
-
Work in a Fume Hood: All steps of this procedure must be performed within a certified chemical fume hood.
-
Prepare for Neutralization: Carefully measure the volume of the this compound solution to be treated.
-
Add Sodium Hypochlorite: Slowly add the 5% sodium hypochlorite solution to the this compound solution.
-
Stir and React: Gently stir the mixture and allow it to react for a sufficient contact time to ensure complete inactivation.
-
Check for Neutralization (Optional): If analytical capabilities are available, a sample may be taken to confirm the degradation of the phorbol ester.
-
Dispose of as Hazardous Waste: Even after treatment, the resulting solution should be disposed of as hazardous waste. Transfer the treated solution to a properly labeled hazardous waste container.
-
Contact EHS: Arrange for the disposal of the hazardous waste through your institution's EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing these procedures, research facilities can ensure the safe handling and disposal of this compound, fostering a secure environment for groundbreaking scientific work. It is imperative that all personnel handling this compound are thoroughly trained on these protocols and have access to the necessary safety equipment.
References
Safeguarding Research: A Comprehensive Guide to Handling Euphorbia Factor L8
For researchers, scientists, and drug development professionals, the potent biological activity of Euphorbia factor L8 necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles with indirect vents. | Protects eyes from splashes of solutions containing this compound.[2] |
| Face Shield | Worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves, disposable. Double gloving is recommended.[2][6] | Prevents skin contact with the compound. Contaminated gloves should be replaced immediately.[6] |
| Body Protection | Laboratory Coat | Full-length, buttoned. | Protects skin and personal clothing from contamination.[2] For larger quantities, a disposable coverall is recommended.[6] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[2] | Provides an extra layer of protection against spills. | |
| Respiratory Protection | Respirator | N95 or higher, depending on the procedure and potential for aerosol generation.[2] | Protects against the inhalation of aerosolized particles of the compound. |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills.[2] |
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational protocol is crucial to minimize the risk of exposure during the handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Recommended storage temperature is -20°C for long-term storage and 2-8°C for short-term storage.[8]
-
The storage area should be clearly labeled with a warning sign indicating the presence of a highly potent compound.
Handling:
-
All handling of this compound, including weighing and preparing solutions, must be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated enclosure.[6]
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound. This equipment should be decontaminated after each use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
Experimental Workflow:
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
Spill Response:
-
Isolate the Area: Secure the location of the spill to prevent unauthorized entry.[2]
-
Report: Immediately notify the laboratory supervisor and the institution's safety officer.[2]
-
Decontaminate (for trained personnel only):
-
Don appropriate PPE, including respiratory protection.[2]
-
Cover the spill with an absorbent material from a chemical spill kit.[2]
-
Carefully collect the absorbed material and place it in a labeled hazardous waste container.[2] Phorbol (B1677699) esters may be inactivated with a 5% sodium hypochlorite (B82951) solution.[6]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3] Avoid using solvents to wash the skin.[9] Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with copious amounts of water. Seek immediate medical attention.
Disposal Plan: Ensuring Environmental Safety
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled waste container. The container must be made of a material compatible with the solvents used.[2]
-
Solid Waste: All contaminated consumables, including pipette tips, tubes, gloves, and absorbent pads, must be collected in a separate, clearly labeled, and sealed hazardous waste container.[2]
Final Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program.[2]
-
Do not dispose of any materials contaminated with this compound in the general laboratory trash or down the drain.[2][6]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling the potent diterpenoid this compound, ensuring a safe laboratory environment while advancing critical scientific research.
References
- 1. This compound: a diterpenoid from the seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. saintlukeskc.org [saintlukeskc.org]
- 5. dermnetnz.org [dermnetnz.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
